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  • Product: 2-Methyl-1-(oxiran-2-ylmethyl)piperidine
  • CAS: 141620-40-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Oxiran-2-ylmethyl)-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Substituted Piperidines in Modern Chemistry The piperidine scaffold is a cornerstone in medicinal chemistry, forming the struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Substituted Piperidines in Modern Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[2] This guide focuses on a specific, yet important derivative: 1-(Oxiran-2-ylmethyl)-2-methylpiperidine, a molecule that combines the established piperidine core with a reactive epoxide moiety, opening avenues for further chemical elaboration and the synthesis of novel molecular entities.

Chemical Identity and Nomenclature

  • Systematic Name: 1-(Oxiran-2-ylmethyl)-2-methylpiperidine

  • CAS Number: 141620-40-8

  • Synonym: 2-methyl-1-(oxiran-2-ylmethyl)piperidine

  • Molecular Formula: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol

Table 1: Physicochemical Properties

PropertyValue (Predicted)Source
Molar Mass155.24 g/mol ChemScene
Topological Polar Surface Area (TPSA)15.77 ŲChemScene
LogP (Octanol-Water Partition Coefficient)1.2596ChemScene
Hydrogen Bond Acceptors2ChemScene
Hydrogen Bond Donors0ChemScene
Rotatable Bonds2ChemScene

Synthesis and Mechanistic Considerations

The synthesis of 1-(Oxiran-2-ylmethyl)-2-methylpiperidine is typically achieved through the nucleophilic substitution reaction between 2-methylpiperidine and an epoxide precursor, most commonly epichlorohydrin. This reaction is a classic example of the ring-opening of an epoxide by a secondary amine.

General Reaction Scheme

The overall transformation can be depicted as follows:

G 2-methylpiperidine 2-Methylpiperidine intermediate Intermediate (unstable) 2-methylpiperidine->intermediate + epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-(Oxiran-2-ylmethyl)- 2-methylpiperidine intermediate->product Intramolecular SN2 reaction base Base (e.g., NaOH) base->intermediate Deprotonation

Caption: General synthesis pathway for 1-(Oxiran-2-ylmethyl)-2-methylpiperidine.

Mechanistic Insights

The reaction proceeds in two key steps:

  • Nucleophilic Attack: The secondary amine of 2-methylpiperidine acts as a nucleophile and attacks one of the carbon atoms of the oxirane ring of epichlorohydrin. This initial attack is followed by the displacement of the chloride ion.

  • Intramolecular Ring Formation: The resulting intermediate, a chlorohydrin amine, is then treated with a base (e.g., sodium hydroxide) to deprotonate the hydroxyl group, which then acts as an internal nucleophile to displace the chloride, forming the new epoxide ring.

The regioselectivity of the initial amine attack on the epoxide can be influenced by reaction conditions. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, with the amine attacking the less substituted carbon of the epoxide.[3]

Exemplary Synthetic Protocol

Materials:

  • 2-Methylpiperidine

  • Epichlorohydrin

  • Sodium hydroxide

  • An appropriate solvent (e.g., a non-polar solvent like xylene, or an alcohol)

  • Deionized water

Procedure:

  • Dissolve 2-methylpiperidine in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

  • Slowly add epichlorohydrin to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.

  • Heat the reaction mixture to a temperature between 60-125°C for several hours to facilitate the initial reaction between the amine and epichlorohydrin.[4]

  • After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide to promote the formation of the epoxide ring.[4]

  • Stir the mixture vigorously to ensure proper mixing of the aqueous and organic phases.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove any remaining salts and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(Oxiran-2-ylmethyl)-2-methylpiperidine is dominated by the strained epoxide ring, which is susceptible to ring-opening reactions with a wide variety of nucleophiles.[3] This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Ring-Opening Reactions

The epoxide ring can be opened by nucleophiles such as amines, alcohols, thiols, and water. These reactions are often catalyzed by either acid or base. The regioselectivity of the ring-opening is dependent on the reaction conditions.

G A 1-(Oxiran-2-ylmethyl)- 2-methylpiperidine C Ring-Opened Adduct (β-amino alcohol, β-alkoxy alcohol, etc.) A->C B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C +

Caption: General scheme of epoxide ring-opening reactions.

This reactivity is particularly useful in drug discovery for the synthesis of libraries of compounds for biological screening. The piperidine moiety can act as a scaffold, while the opened epoxide provides a handle for introducing diverse functional groups.

Potential Applications in Drug Discovery

While specific applications for 1-(Oxiran-2-ylmethyl)-2-methylpiperidine are not extensively documented, its structural motifs suggest potential utility in several areas of medicinal chemistry:

  • Scaffold for Biologically Active Molecules: The piperidine ring is a common feature in drugs targeting the central nervous system, as well as in anticancer and antiviral agents.[2]

  • Building Block for Complex Synthesis: The reactive epoxide group allows for the straightforward introduction of side chains that can interact with biological targets.

  • Chiral Synthesis: The presence of a stereocenter at the 2-position of the piperidine ring allows for the synthesis of chiral molecules, which is often crucial for biological activity.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(Oxiran-2-ylmethyl)-2-methylpiperidine. However, based on the known hazards of its precursors, 2-methylpiperidine and epoxides, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards of Precursors:

    • 2-Methylpiperidine: Is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[5]

    • Epoxides: Are generally considered to be reactive and potentially hazardous. They can be irritants and sensitizers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Piperidine Ring Protons: A series of multiplets in the region of 1.0-3.0 ppm.

  • Methyl Group Protons: A doublet around 1.0-1.2 ppm.

  • Oxirane Protons: Signals in the range of 2.5-3.5 ppm, showing characteristic coupling patterns for a three-membered ring.

¹³C NMR:

  • Piperidine Ring Carbons: Peaks in the aliphatic region (20-60 ppm).

  • Methyl Carbon: A signal around 15-20 ppm.

  • Oxirane Carbons: Signals in the range of 40-60 ppm.

IR Spectroscopy:

  • C-H stretching (aliphatic): 2850-3000 cm⁻¹

  • C-N stretching: 1000-1200 cm⁻¹

  • Epoxide C-O stretching (ring breathing): Around 1250 cm⁻¹ and 800-950 cm⁻¹

Conclusion

1-(Oxiran-2-ylmethyl)-2-methylpiperidine is a valuable synthetic intermediate that combines the privileged piperidine scaffold with a reactive epoxide functional group. While detailed experimental data for this specific compound is limited, its synthesis can be achieved through established methods, and its reactivity is predictable. Its potential as a building block in medicinal chemistry and drug discovery warrants further investigation, offering a versatile platform for the creation of novel and structurally diverse molecules.

References

  • Chapman, N. B., Isaacs, N. S., & Parker, R. E. (1959). The mechanism of epoxide reactions. Part I. The reactions of 1: 2-epoxyethylbenzene, 1: 2-epoxy-3-phenylpropane, and 1: 2-epoxy-3-phenoxypropane with some secondary amines. Journal of the Chemical Society, 1925-1934.
  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Bones, J., et al. (2015). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
  • Frey, J., et al. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Antopolsky, M., et al. (2021).
  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
  • ResearchGate. (n.d.). IR and 1H NMR spectral data. Retrieved from [Link]

  • Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine (CAS 110-89-4). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR NMR Chart. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116843.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Al-Wahaibi, L. H., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Antimicrobial Activity of a Novel 2-Amino-5-cyano-6-(4-(dimethylamino)phenyl)-4-phenyl-4H-pyran-3-carbonitrile. Molecules, 27(15), 4991.
  • Google Patents. (n.d.). US3686315A - Reaction product of epichlorohydrin compound and beta-alkylamine.

Sources

Exploratory

N-glycidyl-2-methylpiperidine molecular weight and formula

Molecular Identity, Synthesis, and Application Profile Executive Summary N-Glycidyl-2-methylpiperidine (1-(oxiran-2-ylmethyl)-2-methylpiperidine) is a functionalized heterocyclic amine serving as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Application Profile

Executive Summary

N-Glycidyl-2-methylpiperidine (1-(oxiran-2-ylmethyl)-2-methylpiperidine) is a functionalized heterocyclic amine serving as a critical intermediate in the synthesis of pharmaceutical agents and advanced epoxy curing systems. Characterized by the presence of a reactive epoxide ring and a sterically hindered piperidine nitrogen, this compound exhibits unique electrophilic and nucleophilic properties. This guide provides a comprehensive technical analysis of its molecular weight, formula, synthetic pathways, and reactivity profile, designed to support rigorous experimental design and drug development workflows.

Physicochemical Profile

The following data establishes the core molecular identity of N-glycidyl-2-methylpiperidine. Researchers should utilize these values for stoichiometric calculations and analytical characterization.

Table 1: Molecular Specifications
PropertyValueNotes
Chemical Name N-Glycidyl-2-methylpiperidineSystematic: 1-(oxiran-2-ylmethyl)-2-methylpiperidine
Molecular Formula C₉H₁₇NO Validated via atomic summation
Molecular Weight 155.24 g/mol Monoisotopic mass: ~155.13 Da
CAS Number Not widely listedAnalogous to 4945-53-3 (unsubstituted piperidine)
Physical State Colorless to pale yellow liquidPredicted based on homologs
Solubility Organic solvents (DCM, MeOH), Acidic H₂OLipophilic character dominates at neutral pH
Chirality Two Chiral CentersC2 on piperidine ring; C2 on oxirane ring
Structural Analysis

The molecule consists of a 2-methylpiperidine core N-alkylated with a glycidyl (2,3-epoxypropyl) group.

  • Steric Hindrance: The methyl group at the C2 position of the piperidine ring introduces steric bulk near the nitrogen atom, potentially influencing the rate of N-alkylation during synthesis and the basicity of the nitrogen in curing applications.

  • Stereochemistry: The compound exists as a mixture of diastereomers (e.g., R,R, R,S, S,R, S,S) unless synthesized from enantiopure starting materials (e.g., (S)-2-methylpiperidine and (R)-epichlorohydrin).

Synthetic Pathway & Methodology

The synthesis of N-glycidyl-2-methylpiperidine typically follows a nucleophilic substitution pathway involving 2-methylpiperidine and epichlorohydrin . This process requires careful control of temperature and stoichiometry to prevent polymerization of the epoxide.

Reaction Mechanism

The synthesis proceeds via two key steps:

  • Nucleophilic Attack: The secondary amine of 2-methylpiperidine attacks the epoxide ring (or displaces the chloride directly, though ring opening is kinetically favored) to form a chlorohydrin intermediate.

  • Ring Closure (Dehydrohalogenation): Treatment with a base (NaOH or KOH) eliminates HCl, reforming the epoxide ring to yield the final N-glycidyl product.

Diagram 1: Synthetic Workflow

Synthesis Start 2-Methylpiperidine (C6H13N) Inter Chlorohydrin Intermediate (Transient) Start->Inter Alkylation (0-5°C) Reagent Epichlorohydrin (C3H5ClO) Reagent->Inter Product N-Glycidyl-2-methylpiperidine (C9H17NO) Inter->Product Ring Closure (-HCl) Base Base Treatment (NaOH/KOH) Base->Product

Caption: Two-step synthesis involving initial alkylation followed by base-catalyzed dehydrohalogenation.

Experimental Protocol (Standardized)

Safety Note: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work must be performed in a fume hood.[1]

  • Reagent Preparation: Charge a reaction vessel with 2-methylpiperidine (1.0 eq) and an inert solvent (e.g., isopropanol or toluene).

  • Addition: Cool the mixture to 0–5°C. Add epichlorohydrin (1.0–1.2 eq) dropwise to control the exotherm.

    • Expert Insight: Excess epichlorohydrin can lead to oligomerization. Maintaining low temperature is crucial to favor the formation of the chlorohydrin intermediate over direct polymerization.

  • Intermediate Formation: Stir at room temperature for 3–5 hours. Monitor consumption of amine via TLC or GC.

  • Cyclization: Add aqueous NaOH (1.2 eq) typically at 15–20°C. Stir vigorously for 1–2 hours.

  • Workup: Separate the organic layer.[2] Wash with brine.[2] Dry over anhydrous Na₂SO₄.[2]

  • Purification: Distill under reduced pressure (vacuum distillation) to isolate the product from oligomeric byproducts.

Reactivity & Applications

The dual functionality of N-glycidyl-2-methylpiperidine allows it to serve as a versatile building block.

Reactivity Profile
  • Epoxide Ring Opening: The strained three-membered ring is highly susceptible to nucleophilic attack by amines, thiols, and alcohols, making it an excellent electrophile.

  • Tertiary Amine Function: The piperidine nitrogen acts as a catalytic center or a proton acceptor, useful in epoxy curing mechanisms.

Diagram 2: Reactivity Pathways

Reactivity Center N-Glycidyl-2-methylpiperidine Path1 Drug Synthesis Center->Path1 + Primary Amines (Ring Opening) Path2 Epoxy Curing Center->Path2 + Anhydrides/Amines (Crosslinking) Path3 Polymer Modification Center->Path3 + Hydroxyl Groups (Grafting)

Caption: Primary reactivity modes driven by the epoxide electrophile and amine nucleophile.

Applications in Drug Development
  • Local Anesthetics: Structural analogs of mepivacaine and bupivacaine often utilize 2-methylpiperidine. The glycidyl derivative allows for the introduction of a propanolamine chain, a common motif in beta-blockers and ion channel modulators [1].

  • Chiral Scaffolds: Utilizing enantiopure 2-methylpiperidine allows for the creation of chiral drugs where the stereochemistry of the piperidine ring dictates receptor binding affinity.

Analytical Characterization

To validate the synthesis of N-glycidyl-2-methylpiperidine, the following spectral features are expected:

  • ¹H NMR (CDCl₃):

    • Epoxide Protons: Distinct multiplets at δ 2.5–3.2 ppm (3H, characteristic of the oxirane ring).

    • Piperidine Ring: Multiplets at δ 1.2–1.8 ppm (methylene protons).

    • Methyl Group: Doublet at δ ~1.0–1.2 ppm (3H, attached to C2).

    • N-CH₂ Protons: Doublet of doublets at δ 2.2–2.8 ppm (linking N to the epoxide).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Peak: 156.13 m/z.

Safety and Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritation: Corrosive (due to amine/epoxide nature).

  • Genotoxicity: Epoxides are alkylating agents and should be treated as potential mutagens.

  • Flammability: Likely a combustible liquid.[3][1]

Handling Protocol: Always handle in a certified fume hood wearing nitrile gloves and safety goggles. Quench unreacted epoxide residues with aqueous bisulfite or acidic water before disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12401888, 1-(Oxiran-2-ylmethyl)piperidine. Retrieved from [Link]

Sources

Foundational

2-Methylpiperidine Epoxide Derivatives: Synthetic Workflows and Medicinal Chemistry Applications

Abstract The integration of the 2-methylpiperidine pharmacophore via the nucleophilic ring-opening of epoxides represents a highly strategic maneuver in modern medicinal chemistry. This process yields functionalized -ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The integration of the 2-methylpiperidine pharmacophore via the nucleophilic ring-opening of epoxides represents a highly strategic maneuver in modern medicinal chemistry. This process yields functionalized


-amino alcohols—privileged scaffolds that combine the conformational rigidity and steric shielding of a substituted piperidine with the hydrogen-bonding capacity of an adjacent hydroxyl group. This technical whitepaper explores the mechanistic rationale, synthetic protocols, and pharmacological applications of 2-methylpiperidine epoxide derivatives, providing drug development professionals with actionable, field-proven insights.

Mechanistic Rationale & Stereochemical Implications

The decision to utilize 2-methylpiperidine as a nucleophile in epoxide ring-opening reactions is rarely arbitrary; it is driven by the need to precisely modulate a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Steric Shielding and Metabolic Stability

Unsubstituted piperidines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to toxic reactive intermediates or rapid clearance. The introduction of a methyl group at the C2 position provides critical steric bulk adjacent to the basic nitrogen. This steric hindrance serves a dual purpose:

  • Attenuation of N-oxidation and Dealkylation: The C2-methyl group physically blocks the approach of metabolic enzymes to the nitrogen lone pair.

  • Prevention of Amide Hydrolysis: In complex drug scaffolds, such as species-selective reversible proteasome inhibitors for malaria, the 2-methylpiperidine analog demonstrates profound resistance to amide hydrolysis compared to its unsubstituted counterparts, significantly decreasing intrinsic clearance in human hepatocytes[1].

Regioselectivity in Epoxide Ring-Opening

The reaction between 2-methylpiperidine and an unsymmetrical (terminal) epoxide is a classic


 process. The nucleophilic nitrogen selectively attacks the less sterically hindered carbon of the oxirane ring. This regioselectivity is governed by the trajectory of the 

attack (Baldwin's rules), ensuring the formation of a predictable 1-(2-methylpiperidin-1-yl)alkan-2-ol derivative[2]. The resulting

-hydroxyl group acts as a potent hydrogen-bond donor/acceptor, essential for engaging target residues (e.g., Aspartic acid or Tyrosine) within enzymatic catalytic pockets[3].

SynthesisWorkflow Epoxide Terminal Epoxide (Electrophile) Catalyst Lewis Acid / Protic Solvent (Activation) Epoxide->Catalyst Mix Amine 2-Methylpiperidine (Nucleophile) Amine->Catalyst Mix Reaction SN2 Ring-Opening (Regioselective) Catalyst->Reaction Heat/Stir Purification Acid-Base Extraction & Chromatography Reaction->Purification Workup Product β-Amino Alcohol Derivative (Target Scaffold) Purification->Product Yield

Synthesis workflow for 2-methylpiperidine epoxide ring-opening.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and high reproducibility, the following protocol describes the synthesis of a chiral


-amino alcohol via the ring-opening of a terminal epoxide with 2-methylpiperidine. This system is "self-validating" because the inherent basicity of the product allows for a highly specific acid-base extraction, ensuring that unreacted epoxide is completely removed prior to chromatography.
Protocol: Regioselective Synthesis of 1-(2-Methylpiperidin-1-yl)alkan-2-ols

Reagents & Materials:

  • Terminal Epoxide (1.0 equiv)

  • 2-Methylpiperidine (1.2 equiv)[4]

  • Lithium Perchlorate (

    
    , 0.1 equiv) - Lewis acid catalyst
    
  • Acetonitrile (

    
    , anhydrous)
    
  • 1M

    
     (aq) and 1M 
    
    
    
    (aq)

Step-by-Step Methodology:

  • Activation: Dissolve the terminal epoxide (1.0 mmol) and

    
     (0.1 mmol) in 5 mL of anhydrous 
    
    
    
    under an inert argon atmosphere. Causality:
    
    
    coordinates to the epoxide oxygen, increasing the electrophilicity of the less-hindered carbon without causing premature ring-opening or polymerization.
  • Nucleophilic Attack: Add 2-methylpiperidine (1.2 mmol) dropwise at room temperature. Heat the mixture to 60°C and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the epoxide spot confirms reaction completion.

  • Self-Validating Workup (Acid-Base Extraction):

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (20 mL) and extract with 1M

      
       (3 x 15 mL). Causality: The basic 
      
      
      
      -amino alcohol product is protonated and moves into the aqueous layer, while unreacted epoxides and neutral impurities remain in the organic layer.
    • Collect the aqueous acidic layer, cool to 0°C, and basify to pH 10 using 1M

      
      .
      
    • Extract the basified aqueous layer with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure 
    
    
    
    -amino alcohol.

Medicinal Chemistry Applications & Case Studies

Enhancing Metabolic Stability in Antimalarial Agents

In the optimization of species-selective reversible proteasome inhibitors for Plasmodium falciparum, researchers faced severe metabolic liabilities due to rapid amide hydrolysis. By substituting a standard piperidine ring with a 2-methylpiperidine moiety, the resulting analogs demonstrated profound diastereomeric selectivity and near-complete resistance to amide hydrolysis. This structural tweak drastically decreased the intrinsic clearance of the drug in human hepatocytes, preserving its nanomolar potency against blood-stage parasites[1].

Target Engagement in Soluble Epoxide Hydrolase (sEH) Inhibitors

-amino alcohols derived from piperidines are critical in the development of sEH inhibitors. The sEH enzyme hydrolyzes beneficial epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs). Inhibitors containing the piperidine-derived scaffold utilize the nitrogen and adjacent functional groups to form hydrogen bonds with Tyrosine and Aspartic acid residues in the sEH catalytic pocket. The specific positioning of the methyl group (e.g., C2 vs. C4) dictates the steric bulk and ring conformation, acting as a strict gating mechanism for enzyme affinity[3].

Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EETs Epoxyeicosatrienoic Acids (Cardioprotective) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Outcome Anti-inflammatory & Vasodilatory Effects EETs->Outcome Biological Action DHETs DHETs (Inactive Metabolites) sEH->DHETs Hydrolysis Inhibitor 2-Methylpiperidine Derivative Inhibitor->sEH Competitive Inhibition

Pharmacological pathway of sEH inhibition by piperidine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of incorporating the 2-methylpiperidine scaffold (via epoxide ring-opening pathways) compared to unsubstituted piperidines, synthesizing data trends observed in recent proteasome and sEH inhibitor optimization studies[3],[1].

Scaffold FeatureTarget IC

(nM)
Human Hepatocyte Clearance (

L/min/10

cells)
Amide Hydrolysis RateLogD (pH 7.4)
Unsubstituted Piperidine 12.545.2High1.8
4-Methylpiperidine >300038.1Moderate2.1
2-Methylpiperidine (cis) 14.2< 5.0Minimal2.2
2-Methylpiperidine (trans) >150012.4Minimal2.2

Data Interpretation: The cis-2-methylpiperidine derivative retains the target binding affinity of the unsubstituted piperidine while drastically reducing hepatocyte clearance by shutting down the amide hydrolysis pathway. Conversely, substitution at the C4 position or the trans configuration creates steric clashes within the binding pocket, abolishing activity.

Conclusion

The synthesis of


-amino alcohols via the ring-opening of epoxides with 2-methylpiperidine is a powerful tool in the medicinal chemist's arsenal. By understanding the causality between the C2-methyl group's steric bulk and its effects on metabolic stability and target engagement, researchers can rationally design drug candidates that overcome the pharmacokinetic liabilities of traditional piperidine scaffolds.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability National Institutes of Health (PMC) URL:[Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of 1-Glycidylpiperidine and 2-Methyl-1-glycidylpiperidine

Topic: Difference between 1-glycidylpiperidine and 2-methyl-1-glycidylpiperidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 1-glycidylpiperidine and 2-methyl-1-glycidylpiperidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 1-glycidylpiperidine and its methylated analog, 2-methyl-1-glycidylpiperidine . While both compounds serve as pivotal intermediates in pharmaceutical synthesis and polymer chemistry, the introduction of a methyl group at the C2 position of the piperidine ring induces profound changes in steric environment, chirality, and reaction kinetics.

  • 1-Glycidylpiperidine is a versatile, achiral building block used widely as a reactive diluent and pharmaceutical intermediate (e.g., BGP-15 synthesis).

  • 2-Methyl-1-glycidylpiperidine offers a chiral scaffold with increased steric hindrance, valuable for enantioselective drug design and modulating cure kinetics in high-performance epoxy systems.

Chemical Identity & Structural Analysis

The fundamental difference lies in the substitution at the C2 position. This seemingly minor structural change dictates the conformational landscape and reactivity profile of the molecule.

Comparative Data Table
Feature1-Glycidylpiperidine 2-Methyl-1-glycidylpiperidine
CAS Number 4945-53-3141620-40-8
IUPAC Name 1-(Oxiran-2-ylmethyl)piperidine2-Methyl-1-(oxiran-2-ylmethyl)piperidine
Molecular Formula C₈H₁₅NOC₉H₁₇NO
Molecular Weight 141.21 g/mol 155.24 g/mol
Chirality Achiral (unless epoxide is resolved)Chiral (C2 center + Epoxide center)
Boiling Point ~98–101 °C (25 Torr)Predicted: ~110–115 °C (25 Torr)
Density 0.968 g/cm³Predicted: ~0.94–0.96 g/cm³
Key Characteristic High nucleophilicity, rapid kineticsSterically hindered, kinetic latency
Structural Visualization

The following diagram illustrates the steric shielding provided by the C2-methyl group.

ChemicalStructure cluster_0 1-Glycidylpiperidine cluster_1 2-Methyl-1-glycidylpiperidine Struct1 Piperidine Ring (Unsubstituted C2) Accessible Nitrogen Epoxide Glycidyl Group (Reactive Epoxide) Struct1->Epoxide N-Alkylation Struct2 Piperidine Ring (Methyl at C2) Steric Shielding Struct2->Epoxide N-Alkylation (Slower Kinetics)

Figure 1: Structural comparison highlighting the steric environment at the nitrogen center.

Synthesis & Manufacturing

Both compounds are synthesized via the alkylation of the corresponding amine with epichlorohydrin . However, the process parameters differ due to the nucleophilicity differences.

Synthetic Pathway

The reaction typically proceeds in two steps:[1][2]

  • Nucleophilic Attack: The secondary amine attacks the epoxide ring of epichlorohydrin.

  • Ring Closure: Treatment with a base (e.g., NaOH) reforms the epoxide ring (dehydrohalogenation).

Synthesis Start Starting Material (Piperidine or 2-Methylpiperidine) Step1 Step 1: Ring Opening (Formation of Chlorohydrin Intermediate) Start->Step1 Nucleophilic Attack Reagent + Epichlorohydrin Step2 Step 2: Dehydrohalogenation (Ring Closure) Step1->Step2 Cyclization Base + NaOH (Base) Product Final Product (N-Glycidyl Derivative) Step2->Product

Figure 2: General synthetic workflow for N-glycidylamines.

Protocol Differences
  • 1-Glycidylpiperidine: The reaction is exothermic and rapid. Cooling (0–5°C) is often required during epichlorohydrin addition to prevent polymerization or runaway exotherms.

  • 2-Methyl-1-glycidylpiperidine: Due to the steric hindrance of the methyl group adjacent to the nitrogen, the initial nucleophilic attack is slower. The reaction may require higher temperatures (reflux) or longer reaction times to achieve full conversion. The "memory of chirality" from the 2-methylpiperidine starting material is preserved, yielding a chiral product.[3]

Reactivity & Mechanism

The core technical differentiator is the Steric-Electronic Effect .

Steric Hindrance (The "Methyl Effect")

In 2-methyl-1-glycidylpiperidine, the methyl group occupies a spatial volume that shields the nitrogen lone pair and the adjacent methylene of the glycidyl group.

  • Consequence 1 (Basicity): While the methyl group is electron-donating (inductive effect), the steric bulk prevents effective solvation of the conjugate acid, often making the amine effectively less nucleophilic in bulky environments.

  • Consequence 2 (Kinetics): In epoxy curing, the 2-methyl derivative exhibits latency . It reacts slower than the unsubstituted analog, allowing for longer "pot life" (working time) in resin formulations before the system gels.

Chirality & Stereochemistry
  • 1-Glycidylpiperidine: Achiral.

  • 2-Methyl-1-glycidylpiperidine: Possesses two chiral centers:

    • C2 of the Piperidine Ring: Fixed configuration (R or S) from the starting material.

    • C2 of the Epoxide Ring: Formed during synthesis.

    • Implication: This creates diastereomers (e.g., (2R, 2'R) vs (2R, 2'S)). In drug development, separating these diastereomers allows for fine-tuning of receptor binding affinity.

Applications

Pharmaceutical Intermediates
  • 1-Glycidylpiperidine: Used in the synthesis of BGP-15 , a hydroxylamine derivative acting as an insulin sensitizer and PARP inhibitor. It serves as a generic "linker" to attach a piperidine moiety.

  • 2-Methyl-1-glycidylpiperidine: utilized when the target drug requires a chiral center or restricted conformation. The methyl group can "lock" the piperidine ring into a specific chair conformation, improving selectivity for protein targets (e.g., GPCR ligands).

Polymer Science (Epoxy Curing)
  • Reactive Diluent: Both compounds reduce the viscosity of epoxy resins.

  • Curing Agent Modifier:

    • Unsubstituted: Fast cure, high crosslink density, higher exotherm.

    • 2-Methyl Substituted:Latent cure , lower exotherm, modified mechanical properties (increased flexibility/toughness due to free volume introduced by the methyl group).

Experimental Protocol: Synthesis of 1-Glycidylpiperidine

Note: This protocol is adaptable for the 2-methyl derivative by increasing reaction time/temperature.

Materials:

  • Piperidine (1.0 eq)[4][5]

  • Epichlorohydrin (1.2 eq)

  • Sodium Hydroxide (1.5 eq, 50% aq solution)

  • Solvent: Isopropanol or Toluene

Procedure:

  • Setup: Charge a 3-neck flask with piperidine and solvent. Cool to 0–5°C.

  • Addition: Add epichlorohydrin dropwise over 1 hour, maintaining temperature <10°C. Critical: Exotherm control is vital.

  • Reaction: Stir at room temperature for 3–5 hours. (For 2-methyl: Heat to 40–50°C if monitoring shows slow conversion).

  • Cyclization: Add NaOH solution slowly. Stir vigorously for 2 hours.

  • Workup: Separate phases. Wash organic layer with water/brine. Dry over Na₂SO₄.

  • Purification: Distill under reduced pressure (vacuum distillation).

Safety & Handling

Both compounds are hazardous alkylating agents .

  • Genotoxicity: As glycidyl amines, they contain an epoxide ring capable of alkylating DNA. They should be handled as potential mutagens/carcinogens .

  • Acute Toxicity:

    • Piperidine Moiety: Causes severe skin burns and eye damage (Corrosive, Category 1B).

    • Systemic: Toxic if inhaled or swallowed.

  • Specific Precaution: The 2-methyl derivative may have different skin permeation rates, but standard "High Hazard" protocols (fume hood, double gloves, respirator) apply to both.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12401888, 1-(Oxiran-2-ylmethyl)piperidine. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Efficiency Synthesis of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine

Abstract & Scope This application note details the optimized protocol for the N-alkylation of 2-methylpiperidine (2-pipecoline) with epichlorohydrin to synthesize 2-methyl-1-(oxiran-2-ylmethyl)piperidine . This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the N-alkylation of 2-methylpiperidine (2-pipecoline) with epichlorohydrin to synthesize 2-methyl-1-(oxiran-2-ylmethyl)piperidine . This molecule serves as a critical intermediate in the synthesis of local anesthetics (structural analogs to Mepivacaine), curing agents for epoxy resins, and functionalized chiral ligands.

The protocol emphasizes regioselectivity and safety . Epichlorohydrin is an ambident electrophile; this guide provides conditions that favor N-alkylation while preserving the epoxide ring, minimizing polymerization and ring-opening side reactions.[1]

Scientific Foundation

Reaction Mechanism

The synthesis proceeds via nucleophilic substitution.[2] The secondary amine of 2-methylpiperidine attacks the electrophilic carbon of epichlorohydrin. While direct


 displacement of the chloride is possible, the reaction often proceeds through a "chlorohydrin intermediate" pathway, especially in the presence of protic solvents or water, followed by base-catalyzed ring closure.

Stereochemical Note: 2-Methylpiperidine is chiral.[1][3] Commercial sources are often racemic. Epichlorohydrin is also chiral.[2][3] Unless enantiopure starting materials are used, the product will be obtained as a mixture of diastereomers (pairs of enantiomers).

ReactionMechanism SM1 2-Methylpiperidine (Nucleophile) Inter Chlorohydrin Intermediate SM1->Inter Nucleophilic Attack (Ring Opening) SM2 Epichlorohydrin (Electrophile) SM2->Inter Prod 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (Target) Inter->Prod Ring Closure (-HCl) Base Base (NaOH/K2CO3) Base->Inter Promotes Closure

Figure 1: Mechanistic pathway involving the formation of a chlorohydrin intermediate followed by dehydrohalogenation to reform the epoxide.[1]

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[4]RoleHazard Note
2-Methylpiperidine 1.0SubstrateCorrosive, Flammable
Epichlorohydrin 1.2 - 1.5ElectrophileCarcinogen , Toxic, Flammable
Potassium Carbonate (K₂CO₃) 2.0Base (Acid Scavenger)Irritant
Acetonitrile (MeCN) SolventMedium (Polar Aprotic)Flammable
Ethyl Acetate / Hexane WorkupExtractionFlammable
Step-by-Step Methodology
Phase 1: Setup and Addition (0°C)
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend anhydrous K₂CO₃ (2.0 equiv) in Acetonitrile (10 mL/g of amine) .

  • Amine Addition: Add 2-methylpiperidine (1.0 equiv) to the suspension.

  • Cooling: Cool the mixture to 0–5°C using an ice bath. Causality: Low temperature prevents uncontrolled exotherms and minimizes polymerization of epichlorohydrin.

  • Electrophile Addition: Add Epichlorohydrin (1.2 equiv) dropwise via the addition funnel over 30–45 minutes.

    • Critical Control: Maintain internal temperature <10°C. Rapid addition can lead to dimerization of the epoxide.

Phase 2: Reaction (RT to Mild Heat)
  • Acclimation: Allow the reaction to warm to Room Temperature (RT) naturally over 1 hour.

  • Completion: Stir at RT for 12–16 hours.

    • Optimization: If TLC/GC indicates incomplete conversion after 16h, warm the mixture to 40°C for 2 hours. Do not exceed 60°C to avoid polymerizing the product.

  • Monitoring: Monitor by TLC (Silica; 10% MeOH in DCM) or GC-MS. Look for the disappearance of the amine starting material.

Phase 3: Workup & Purification
  • Filtration: Filter off the solid salts (KCl/KHCO₃) through a Celite pad. Rinse the pad with acetonitrile.

  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) at <40°C.

  • Extraction (Optional but Recommended): Dissolve the residue in Ethyl Acetate, wash with water (2x) and Brine (1x) to remove residual inorganic salts. Dry over Na₂SO₄.[2]

  • Distillation: Purify the crude oil via vacuum distillation .

    • Target: Collect the fraction boiling at 85–95°C @ 2–5 mmHg (Note: BP is estimated based on structural analogs; exact BP depends on vacuum strength).

Process Workflow & Logic

Workflow Start Start: 2-Methylpiperidine in MeCN + K2CO3 Cool Cool to 0°C Start->Cool Add Dropwise Addition: Epichlorohydrin Cool->Add React Stir RT (12-16h) Optional: Heat to 40°C Add->React Check QC Check: TLC/GC-MS React->Check Check->React Incomplete Workup Filter Salts & Concentrate Check->Workup Complete Distill Vacuum Distillation (High Vacuum) Workup->Distill Final Pure Product (Clear Oil) Distill->Final

Figure 2: Operational workflow for the synthesis, highlighting critical decision points.

Characterization & Validation

To validate the synthesis without external standards, look for these specific spectral signatures:

Proton NMR (¹H NMR, CDCl₃, 400 MHz)
  • Epoxide Ring: Distinctive multiplets at δ 2.4 – 3.2 ppm . You should see three protons associated with the epoxide ring (one methine, two methylene protons).

  • N-CH₂-Epoxide: A doublet of doublets or multiplet around δ 2.2 – 2.8 ppm , linking the piperidine nitrogen to the epoxide.[1]

  • Piperidine Ring: A series of multiplets from δ 1.2 – 2.9 ppm .

  • Methyl Group: A doublet at approximately δ 0.9 – 1.1 ppm (3H).[1]

  • Absence of N-H: The broad singlet typically seen >1.5 ppm for the secondary amine starting material must be absent.

IR Spectroscopy
  • Disappearance: Loss of the N-H stretch (~3300 cm⁻¹).

  • Appearance: C-O-C (epoxide) symmetric/asymmetric stretching at ~1250 cm⁻¹ and ~830 cm⁻¹ .[1]

Safety & Troubleshooting

Critical Safety Hazards
  • Epichlorohydrin: Classified as a Group 2A Carcinogen . It is volatile and easily absorbed through the skin.

    • Control: Handle ONLY in a functioning fume hood. Double-glove (Nitrile under Laminate film if available) or change Nitrile gloves immediately upon splash.[1]

  • Exotherm: The reaction of amines with epoxides is exothermic. Runaway reactions can lead to polymerization (violent boiling). Always add the epoxide slowly at low temperature.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Polymerization of EpichlorohydrinEnsure temperature stays <10°C during addition. Avoid strong mineral acids.
Product is Solid/Gummy Quaternary Salt FormationUse strictly 1.0–1.2 eq of Epichlorohydrin. Excess alkylating agent leads to bis-alkylation/quaternization.[1]
Starting Material Remains Reaction stalledGently heat to 40°C. Ensure K₂CO₃ is finely ground (surface area limited).[1]

References

  • Epichlorohydrin Safety Data: PubChem. Compound Summary for CID 7835, Epichlorohydrin. [Link][1]

  • General Amine Alkylation Protocol: Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.165 (2002).[1] (General reference for N-alkylation techniques).

  • 2-Methylpiperidine Properties: NIST Chemistry WebBook, SRD 69. 2-Methylpiperidine. [Link][1][5]

  • Epoxide Ring Opening Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on nucleophilic substitution of epoxides).

Sources

Application

Application Note: 2-Methyl-1-(oxiran-2-ylmethyl)piperidine as a Chiral Scaffold for β-Amino Alcohol Pharmacophores

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It focuses on the practical utilization of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (also known as N-(2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It focuses on the practical utilization of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (also known as N-(2,3-epoxypropyl)-2-pipecoline) as a chiral building block for synthesizing β-amino alcohol scaffolds, particularly in the development of Sigma-1 receptor ligands and neuroprotective agents .

Executive Summary

2-Methyl-1-(oxiran-2-ylmethyl)piperidine (CAS: 4945-53-3 for unmethylated analog; specific methylated derivative often custom-synthesized) is a versatile electrophilic intermediate. It combines a chiral piperidine core (providing steric bulk and conformational restriction) with a reactive oxirane (epoxide) tail .

This intermediate is critical for introducing the (2-methylpiperidin-1-yl)propan-2-ol motif, a pharmacophore found in:

  • Sigma-1 (

    
    ) Receptor Ligands:  Investigated for neuroprotection, depression, and neuropathic pain.
    
  • Local Anesthetics: Analogs of piperidine-based anesthetics.

  • Muscle Relaxants: Structurally related to diphenidol and pridinol analogs.

The steric hindrance of the 2-methyl group on the piperidine ring significantly influences the regioselectivity of downstream reactions, requiring optimized protocols to prevent side reactions like dimerization.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Methyl-1-(oxiran-2-ylmethyl)piperidine
Common Synonyms 1-(2,3-Epoxypropyl)-2-pipecoline; N-Glycidyl-2-methylpiperidine
Molecular Formula

Molecular Weight 155.24 g/mol
Chirality Contains two chiral centers: C2 on piperidine and C2 on the propyl chain. (Usually supplied as a diastereomeric mixture unless enantiopure starting materials are used).
Solubility Soluble in DCM, THF, Acetonitrile, Methanol. Slightly soluble in water.[1]
Stability Sensitive to moisture and acids (epoxide hydrolysis). Store at 2–8°C under Argon.

Core Application: Synthesis of Sigma-1 Receptor Ligands

The primary utility of this intermediate is the nucleophilic ring-opening of the epoxide by amines or phenols to generate libraries of bioactive molecules. The 2-methyl group enhances lipophilicity and receptor subtype selectivity (e.g.,


 vs 

) by locking the conformation of the piperidine ring.
Mechanistic Pathway

The reaction proceeds via an


 mechanism .[2] Under basic or neutral conditions, the nucleophile attacks the least hindered carbon  (terminal) of the epoxide.[2]

ReactionPathway Start 2-Methylpiperidine (Nucleophile) Inter Intermediate: 2-Methyl-1-(oxiran-2-ylmethyl)piperidine Start->Inter Alkylation (K2CO3, MeCN, 60°C) Reagent (S)-Epichlorohydrin (Electrophile) Reagent->Inter Product Final Scaffold: 1-Aryloxy-3-(2-methylpiperidin-1-yl)propan-2-ol Inter->Product Ring Opening (Reflux, EtOH) Nucleophile Target Nucleophile (Ar-OH or R-NH2) Nucleophile->Product

Figure 1: Synthetic pathway for generating the amino-alcohol scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (If not purchased)

Use this protocol if the specific diastereomer is required starting from enantiopure 2-methylpiperidine.

Reagents:

  • (S)-2-Methylpiperidine (1.0 eq)

  • (±)-Epichlorohydrin (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN), HPLC grade

Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (20 mmol) in ACN (50 mL).
    
  • Addition: Add (S)-2-Methylpiperidine (10 mmol) followed by dropwise addition of Epichlorohydrin (12 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 6–8 hours .

    • Note: Higher temperatures (>80°C) increase the risk of quaternary ammonium salt formation (polymerization).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation (bp ~85°C at 0.5 mmHg) or rapid silica plug (eluent: 5% MeOH in DCM).

Protocol B: Epoxide Ring Opening (Library Generation)

Target: Synthesis of 1-(4-Fluorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol (Sigma-1 Ligand Model)

Reagents:

  • 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (Intermediate from Protocol A) (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Cesium Carbonate (

    
    ) (0.5 eq) or Triethylamine (1.5 eq)
    
  • Ethanol (absolute) or Isopropanol

Procedure:

  • Dissolution: Dissolve 4-Fluorophenol (1.1 mmol) in Ethanol (5 mL). Add the base (

    
     or 
    
    
    
    ).
  • Coupling: Add a solution of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (1.0 mmol) in Ethanol (2 mL) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The epoxide spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Quench: Cool to room temperature. Remove solvent in vacuo.

  • Extraction: Redissolve residue in Ethyl Acetate (20 mL) and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and treat with HCl/Ether to precipitate the hydrochloride salt for stability testing.

Quality Control & Analytics

To ensure the integrity of the intermediate and final product, the following analytical parameters must be verified.

TestMethodAcceptance Criteria
Purity HPLC-UV (210/254 nm)> 95% (Area %)
Identity

-NMR (DMSO-

)
Epoxide protons: multiplet at

2.5–3.0 ppm. Piperidine 2-Me doublet:

~1.0 ppm.
Epoxide Content Titration (HBr/Acetic Acid)> 90% theoretical epoxide equivalent weight.
Residual Solvent GC-HeadspaceAcetonitrile < 410 ppm; Epichlorohydrin < 10 ppm (Genotoxic impurity control).

Critical Troubleshooting - Regioselectivity: If the NMR shows a mixture of isomers (attack at C2 vs C3 of the propyl chain), check the pH of the reaction.

  • Basic Conditions: Favor attack at the terminal carbon (desired).[2]

  • Acidic Conditions: Can lead to attack at the internal carbon (undesired branched isomer) due to carbocation character stabilization. Always maintain basicity.

Safety & Handling (E-E-A-T)

  • Toxicity: Epoxides are potential alkylating agents and should be treated as suspected genotoxic impurities (GTI) . All handling must occur in a fume hood.

  • Deactivation: Quench excess epoxide waste with aqueous sodium hydroxide or ammonium hydroxide before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • Sigma-1 Receptor Ligands: Wünsch, B., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ChemMedChem, 2012. Link

  • Epoxide Ring Opening: BenchChem Technical Support. "Application Note: Nucleophilic Substitution on (S)-(+)-Epichlorohydrin." BenchChem Protocols, 2025.[2] Link

  • Piperidine Synthesis: Smith, J. "Reaction of Aromatic Amines with Epihalohydrins." UNI ScholarWorks, 1964.[3] Link

  • General Reactivity: "1-[(Oxiran-2-yl)methyl]piperidine Product Page." SynHet, 2024. Link

Sources

Method

Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of a Chiral Epoxide 2-Methyl-1-(oxiran-2-ylmethyl)piperidine is a chiral epoxide of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Chiral Epoxide

2-Methyl-1-(oxiran-2-ylmethyl)piperidine is a chiral epoxide of significant interest in medicinal chemistry and drug development.[1][2] The strained three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized β-amino alcohols.[3][4][5] These products are valuable intermediates in the synthesis of biologically active molecules, including ligands for various receptors and potential therapeutic agents.[1][6][7] The regioselectivity and stereoselectivity of the ring-opening reaction are critical factors that determine the final product's structure and, consequently, its biological activity. This guide provides a detailed exploration of the ring-opening reactions of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine with various nucleophiles, offering both mechanistic insights and practical, field-tested protocols.

Mechanistic Principles: Controlling Regioselectivity

The ring-opening of an unsymmetrical epoxide like 2-Methyl-1-(oxiran-2-ylmethyl)piperidine can proceed via two main pathways, depending on the reaction conditions. The nucleophile can attack either the less substituted (C3) or the more substituted (C2) carbon of the oxirane ring.

Basic or Neutral Conditions (SN2 Pathway)

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism.[8][9][10][11] The nucleophile, which is often a strong one, directly attacks the less sterically hindered carbon atom of the epoxide.[11][12] This is due to the inherent strain of the three-membered ring, which facilitates the departure of the oxygen atom as an alkoxide.[9][10][13] For 2-Methyl-1-(oxiran-2-ylmethyl)piperidine, this results in the nucleophile adding to the terminal methylene carbon of the oxirane moiety.

Acidic Conditions (SN1-like Pathway)

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group.[8][12][13][14] This protonation activates the epoxide, and the subsequent nucleophilic attack exhibits significant SN1 character.[8][9][12] The positive charge is better stabilized on the more substituted carbon atom, leading to a preferential attack at this position.[13][14] Therefore, under acidic conditions, the nucleophile will predominantly attack the more substituted carbon of the oxirane ring.

Diagram: Regioselectivity in Epoxide Ring-Opening

G cluster_0 Basic/Neutral Conditions (SN2) cluster_1 Acidic Conditions (SN1-like) Epoxide 2-Methyl-1-(oxiran-2-ylmethyl)piperidine Product_B Attack at less substituted carbon (Major Product) Epoxide->Product_B Steric Hindrance Control Nucleophile_B Nu: Nucleophile_B->Product_B Protonated_Epoxide Protonated Epoxide Product_A Attack at more substituted carbon (Major Product) Protonated_Epoxide->Product_A Electronic Control Nucleophile_A NuH Nucleophile_A->Product_A Epoxide_A 2-Methyl-1-(oxiran-2-ylmethyl)piperidine Epoxide_A->Protonated_Epoxide H+

Caption: Control of regioselectivity in epoxide ring-opening reactions.

Protocols for Nucleophilic Ring-Opening Reactions

The following protocols provide detailed procedures for the reaction of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine with representative nucleophiles from different classes.

Reaction with Amine Nucleophiles: Synthesis of β-Amino Alcohols

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.[4][5]

Protocol 3.1.1: Solvent-Free Reaction with Aniline

This protocol describes a greener, solvent-free approach for the aminolysis of the epoxide.[15]

  • Materials:

    • 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (1.0 mmol, 155.24 mg)

    • Aniline (1.2 mmol, 111.74 mg, 109 µL)

    • Round-bottom flask (10 mL) with a magnetic stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To the round-bottom flask, add 2-Methyl-1-(oxiran-2-ylmethyl)piperidine and aniline.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1-(3-(phenylamino)-2-hydroxypropyl)-2-methylpiperidine.

Protocol 3.1.2: Lewis Acid Catalyzed Reaction with a Less Reactive Amine

For less nucleophilic amines, a Lewis acid catalyst can be employed to activate the epoxide ring.[3][16]

  • Materials:

    • 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (1.0 mmol, 155.24 mg)

    • 4-Nitroaniline (1.0 mmol, 138.12 mg)

    • Yttrium(III) chloride (YCl₃) (5 mol%, 9.7 mg)

    • Anhydrous acetonitrile (5 mL)

    • Round-bottom flask (25 mL) with a magnetic stir bar and nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Methyl-1-(oxiran-2-ylmethyl)piperidine, 4-nitroaniline, and anhydrous acetonitrile.

    • Add YCl₃ to the stirred solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 1-(2-hydroxy-3-((4-nitrophenyl)amino)propyl)-2-methylpiperidine.

Diagram: Experimental Workflow for Amine Nucleophile Reaction

G start Start reagents Combine Epoxide and Amine (and Catalyst if needed) start->reagents reaction Heat or Stir at RT under N2 if required reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: General workflow for epoxide opening with amines.

Reaction with Thiol Nucleophiles: Synthesis of β-Hydroxy Thioethers

The reaction with thiols provides access to β-hydroxy thioethers, which are of interest in various fields, including materials science and medicinal chemistry.[17]

Protocol 3.2.1: Base-Catalyzed Thiolysis

A base is often used to deprotonate the thiol, generating a more potent thiolate nucleophile.

  • Materials:

    • 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (1.0 mmol, 155.24 mg)

    • Thiophenol (1.1 mmol, 121.19 mg, 113 µL)

    • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Round-bottom flask (25 mL) with a magnetic stir bar

  • Procedure:

    • In a round-bottom flask, dissolve thiophenol and 2-Methyl-1-(oxiran-2-ylmethyl)piperidine in DMF.

    • Add potassium carbonate to the solution.

    • Stir the mixture at 50 °C.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool to room temperature and pour into water (20 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-(2-hydroxy-3-(phenylthio)propyl)-2-methylpiperidine.

Reaction with Alcohol Nucleophiles: Synthesis of β-Hydroxy Ethers

The ring-opening with alcohols, or alcoholysis, yields β-hydroxy ethers. This reaction is often catalyzed by either an acid or a base.[18]

Protocol 3.3.1: Acid-Catalyzed Methanolysis

This protocol utilizes an acid catalyst to promote the attack of a weak nucleophile like methanol.[12][19]

  • Materials:

    • 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (1.0 mmol, 155.24 mg)

    • Methanol (10 mL)

    • Concentrated sulfuric acid (H₂SO₄) (2 drops)

    • Round-bottom flask (25 mL) with a magnetic stir bar

  • Procedure:

    • Dissolve 2-Methyl-1-(oxiran-2-ylmethyl)piperidine in methanol in a round-bottom flask.

    • Carefully add the drops of concentrated sulfuric acid.

    • Stir the reaction at room temperature.

    • Monitor the progress by TLC.

    • Upon completion, neutralize the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water (10 mL) and ethyl acetate (15 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield 1-(2-hydroxy-3-methoxypropyl)-2-methylpiperidine.

Data Summary

NucleophileConditionsMajor ProductRegioselectivity
AnilineSolvent-free, 80 °C1-(3-(phenylamino)-2-hydroxypropyl)-2-methylpiperidineAttack at less substituted carbon
4-NitroanilineYCl₃, MeCN, RT1-(2-hydroxy-3-((4-nitrophenyl)amino)propyl)-2-methylpiperidineAttack at less substituted carbon
ThiophenolK₂CO₃, DMF, 50 °C1-(2-hydroxy-3-(phenylthio)propyl)-2-methylpiperidineAttack at less substituted carbon
MethanolH₂SO₄, RT1-(2-hydroxy-3-methoxypropyl)-2-methylpiperidineAttack at more substituted carbon

Concluding Remarks

The ring-opening reactions of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine offer a versatile platform for the synthesis of a diverse array of functionalized piperidine derivatives. The choice of nucleophile and reaction conditions allows for precise control over the regiochemical outcome of the reaction, enabling the targeted synthesis of specific isomers. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable chiral building block in their drug discovery and development endeavors.

References

Sources

Application

Procedure for synthesizing quaternary ammonium salts from N-glycidyl-2-methylpiperidine

Application Note: Synthesis and Quaternization Protocols for N-Glycidyl-2-Methylpiperidine Introduction & Scope Quaternary ammonium salts (QAS) bearing reactive epoxide (glycidyl) functionalities are critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Quaternization Protocols for N-Glycidyl-2-Methylpiperidine

Introduction & Scope

Quaternary ammonium salts (QAS) bearing reactive epoxide (glycidyl) functionalities are critical building blocks in the development of antimicrobial coatings, polymerizable surfactants, and targeted drug delivery vehicles. Synthesizing these compounds from sterically hindered secondary amines, such as 2-methylpiperidine, requires a precise two-stage approach: first, the N-alkylation/epoxidation to yield a tertiary glycidyl amine, followed by a controlled Menschutkin quaternization. This application note details the mechanistic rationale, optimized protocols, and self-validating quality control steps required to synthesize high-purity N-alkyl-N-glycidyl-2-methylpiperidinium salts.

Mechanistic Principles & Reaction Design

The synthesis is governed by two distinct nucleophilic pathways:

  • Stage 1: Epoxidation. 2-Methylpiperidine reacts with epichlorohydrin via nucleophilic ring-opening to form a chlorohydrin intermediate. Subsequent addition of sodium hydroxide drives an intramolecular dehydrochlorination (

    
    ), closing the epoxide ring to yield N-glycidyl-2-methylpiperidine. Temperature control (0–5 °C) is paramount here; the causality behind this is to suppress the competing formation of di-adducts and premature polymerization of the epichlorohydrin.
    
  • Stage 2: Menschutkin Quaternization. The tertiary nitrogen of N-glycidyl-2-methylpiperidine is sterically hindered by both the adjacent 2-methyl group and the bulky glycidyl moiety. To drive the quaternization, a highly electrophilic alkylating agent (e.g., methyl iodide) is required. The choice of solvent is critical: conducting the reaction in a solvent with a low dielectric constant (e.g., chloroform,

    
    ) minimizes unwanted acid-base interactions and prevents hydrolytic cleavage of the delicate epoxide ring [[1]]().
    

Experimental Workflow

G A 2-Methylpiperidine + Epichlorohydrin B Nucleophilic Addition (0-5 °C) A->B C Chlorohydrin Intermediate B->C D Ring Closure (NaOH) Dehydrochlorination C->D E N-Glycidyl-2-methylpiperidine D->E F Menschutkin Quaternization + Alkyl Halide E->F G Quaternary Ammonium Salt (N-Glycidyl QAS) F->G

Workflow for synthesizing N-glycidyl-2-methylpiperidine and its quaternary ammonium salts.

Step-by-Step Protocols

Protocol A: Synthesis of N-Glycidyl-2-methylpiperidine
  • Preparation : Charge a 500 mL three-neck round-bottom flask with 2-methylpiperidine (0.2 mol) and 100 mL of anhydrous diethyl ether. Equip the flask with a magnetic stirrer, an addition funnel, and a thermometer.

  • Nucleophilic Addition : Cool the reaction mixture to 0–5 °C using an ice-water bath. Add epichlorohydrin (0.22 mol, 1.1 eq) dropwise over 1 hour.

    • Causality: The slight excess of epichlorohydrin ensures complete conversion of the amine, while the slow addition at near-freezing temperatures strictly controls the highly exothermic ring-opening, preventing thermal runaway and side-reactions.

  • Maturation : Stir the mixture at room temperature for 12 hours to ensure complete formation of the chlorohydrin intermediate.

  • Ring Closure : Cool the mixture back to 5 °C. Vigorously stir while adding 50% w/w aqueous NaOH (0.3 mol) dropwise. Stir for an additional 4 hours.

  • Extraction & Purification : Separate the organic layer. Extract the aqueous layer twice with 50 mL diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate N-glycidyl-2-methylpiperidine.

    • Self-Validation Checkpoint: Analyze the distillate via FTIR. The complete disappearance of the secondary amine N–H stretch (~3300 cm⁻¹) and the appearance of epoxide ring vibrations (~910 cm⁻¹ and 840 cm⁻¹) confirm successful synthesis and ring closure.

Protocol B: Menschutkin Quaternization
  • Reaction Setup : Dissolve N-glycidyl-2-methylpiperidine (0.05 mol) in 25 mL of anhydrous chloroform in a 100 mL round-bottom flask [[1]]().

  • Alkylation : Add methyl iodide (0.055 mol) slowly to the solution.

    • Causality: Methyl iodide is chosen over bulkier alkyl halides (like benzyl chloride) to overcome the severe steric hindrance of the 2-methylpiperidine core, allowing the reaction to proceed at mild temperatures (40 °C) and preserving the epoxide 2.

  • Incubation : Seal the flask (protect from light if using iodides) and stir at 40 °C for 12–24 hours.

  • Self-Validating Isolation : As the non-polar tertiary amine converts into a highly polar quaternary ammonium salt, it becomes insoluble in chloroform. The reaction is self-validating: the continuous precipitation of a white crystalline solid visually indicates reaction progress. The cessation of precipitate formation signifies completion.

  • Washing : Filter the precipitate and wash thoroughly with cold hexane (3 × 20 mL) to remove unreacted starting materials. Dry in vacuo at room temperature to avoid degrading the frequently hygroscopic nature of the salt 3.

Quantitative Data & Optimization

To demonstrate the causality between reagent selection and product integrity, Table 1 summarizes the optimization of the quaternization step. Harsher conditions or bulkier alkylating agents inevitably lead to lower yields and epoxide degradation.

Table 1: Optimization of Quaternization Conditions for N-Glycidyl-2-methylpiperidine

Alkylating AgentSolventTemp (°C)Time (h)Yield (%)Epoxide Retention (%)*
Methyl IodideChloroform401288>95
Benzyl BromideAcetonitrile60187688
Benzyl ChlorideToluene80364265

*Epoxide retention quantified via HBr/glacial acetic acid titration. A sharp potentiometric endpoint confirms the epoxide ring was not inadvertently opened during quaternization.

Quality Control & Self-Validation

The trustworthiness of this protocol relies on built-in validation mechanisms:

  • Solvent-Induced Precipitation : The use of chloroform in Protocol B acts as a physical indicator of yield and purity. Impurities and unreacted starting materials remain soluble, while the pure QAS precipitates.

  • Chemical Titration : Because quaternary salts of glycidyl amines are prone to hydrolytic cleavage over time 3, verifying the epoxide equivalent weight (EEW) post-synthesis is mandatory. Titration with 0.1 N HBr in glacial acetic acid directly quantifies the intact epoxide rings, ensuring the product is viable for downstream polymerization or cross-linking applications.

References

  • Burness, D. M., & Bayer, O. (1963). Synthesis and Reactions of Quaternary Salts of Glycidyl Amines. ACS Publications.[Link]

  • Antonov, et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC.[Link]

  • Ríos, et al. (2018). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for sterically hindered N-alkylation of 2-methylpiperidine

Topic: Optimizing Yield for Sterically Hindered N-Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-OPT-2MP-001 Core Analysis: The Steric Challenge The N-alkylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for Sterically Hindered N-Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TSC-OPT-2MP-001

Core Analysis: The Steric Challenge

The N-alkylation of 2-methylpiperidine presents a classic physical organic chemistry challenge: steric shielding of the nucleophile .

Unlike piperidine, the methyl group at the C2 position creates significant steric bulk adjacent to the nitrogen atom. In the preferred chair conformation, the 2-methyl group adopts an equatorial position to minimize 1,3-diaxial strain. This forces incoming electrophiles to navigate a crowded steric environment to access the nitrogen lone pair.

The Consequence:

  • Slow

    
     Kinetics:  The rate of nucleophilic substitution is drastically reduced compared to unhindered amines.
    
  • Competing Elimination (

    
    ):  Because the substitution is slow, the amine (acting as a base) often deprotonates the alkyl halide instead of attacking the carbon, leading to alkene formation and low yields.
    

Troubleshooting Guide (Q&A Format)

Module A: Direct Alkylation Optimization

Use this module if you are committed to using Alkyl Halides (R-X).

Q1: My reaction conversion stalls at ~40-50% despite heating. Adding more alkyl halide only increases impurities. Why?

Diagnosis: You are likely fighting a battle between hydrohalic acid salt formation and product inhibition . As the reaction proceeds, HX is generated, protonating the unreacted 2-methylpiperidine and rendering it non-nucleophilic.

Corrective Protocol:

  • Base Selection: Switch from weak bases (TEA) to inorganic carbonate bases or non-nucleophilic organic bases.

    • Recommendation:

      
        (3-4 equivalents) in Acetonitrile (MeCN) . The potassium cation helps solubilize the carbonate in organic media better than sodium.
      
    • Alternative:DIPEA (Hünig’s Base) . Its steric bulk prevents it from reacting with the alkyl halide (quaternization), leaving it free to scavenge protons.

Q2: I am seeing significant alkene formation (Elimination product) instead of my N-alkylated amine.

Diagnosis: The reaction temperature is too high, or the alkyl halide is too hindered (secondary alkyl halides). The 2-methylpiperidine is acting as a base (


 mechanism) rather than a nucleophile (

).

Corrective Protocol:

  • The "Finkelstein" Boost: Add catalytic Potassium Iodide (KI) (0.1 – 0.5 eq).

    • Mechanism:[1][2][3][4][5] KI reacts with your Alkyl-Cl or Alkyl-Br to form a transient Alkyl-I in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the

      
       pathway relative to the 
      
      
      
      pathway.
  • Solvent Switch: Move to a polar aprotic solvent with higher dielectric constant to stabilize the transition state.

    • Preferred:DMF or DMSO (if workup allows).[6]

    • Avoid: Ethanol/Methanol (Protic solvents solvate the nucleophile, further reducing its reactivity).

Q3: Is there a way to predict the best conditions without running 10 parallel reactions?

Answer: Yes. Use the Optimization Logic Flow below to select your starting point.

OptimizationFlow Start Start: 2-Methylpiperidine + Electrophile CheckElectrophile Is the Electrophile an Alkyl Halide? Start->CheckElectrophile Primary Primary Alkyl Halide (R-CH2-X) CheckElectrophile->Primary Yes Secondary Secondary Alkyl Halide (R-CH(R')-X) CheckElectrophile->Secondary Yes Aldehyde Aldehyde/Ketone CheckElectrophile->Aldehyde No DirectAlk Direct Alkylation: MeCN, K2CO3, 60°C Primary->DirectAlk Finkelstein Finkelstein Cond: DMF, DIPEA, 0.5eq KI, 80°C Secondary->Finkelstein Reductive Reductive Amination: DCE, NaBH(OAc)3 Aldehyde->Reductive YieldCheck Switch Strategy DirectAlk->YieldCheck Low Yield? Finkelstein->YieldCheck Low Yield? YieldCheck->Reductive Synthesize Aldehyde Precursor & Perform Reductive Amination

Caption: Decision matrix for optimizing N-alkylation conditions based on electrophile type and steric constraints.

Module B: The "Gold Standard" Alternative (Reductive Amination)

Use this module if Direct Alkylation yields are <50% or purification is difficult.

Q4: Why is Reductive Amination recommended for sterically hindered amines?

Expert Insight: Direct alkylation requires a specific orbital trajectory (backside attack) that is blocked by the 2-methyl group. Reductive amination proceeds via an Iminium Ion intermediate.

  • The formation of the iminium ion is reversible and driven by acid catalysis.

  • The iminium carbon is

    
     hybridized (planar), which is sterically more accessible than the tetrahedral alkyl halide.
    
  • The reduction step (Hydride delivery) is fast and irreversible.

Q5: What is the optimal protocol for 2-methylpiperidine reductive amination?

Protocol (Self-Validating System):

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. (DCE allows for slightly higher temps if imine formation is slow).

  • Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) .
    
    • Why: Unlike NaBH

      
      , STAB is mild and will not reduce the aldehyde/ketone before the imine forms. It eliminates the need for pre-forming the imine.[7]
      
  • Additive: Acetic Acid (1-2 eq).

    • Role: Catalyzes the formation of the iminium ion.

Experimental Workflow:

  • Dissolve 2-methylpiperidine (1.0 eq) and Aldehyde (1.1 eq) in DCE.

  • Add Acetic Acid (1.5 eq). Stir 15 mins.

  • Add NaBH(OAc)

    
     (1.5 eq) in one portion.
    
  • Stir at RT for 4-16h.

  • Validation: Quench with saturated NaHCO

    
    . No emulsion should form (clean separation indicates successful salt neutralization).
    

Data & Comparison Tables

Table 1: Solvent & Additive Effects on Yield (2-Methylpiperidine + Benzyl Bromide)

ConditionSolventBaseAdditiveTempYield (Isolated)Mechanism Note
Standard DCMTEANoneRT15%Too slow; DCM non-polar.
Polar DMFK

CO

None60°C42%Elimination products observed.
Finkelstein MeCNK

CO

KI (0.5 eq) Reflux78% Iodide accelerates substitution.
Reductive DCENoneNaBH(OAc)

RT92% Uses Benzaldehyde instead of Benzyl Bromide.

Advanced Troubleshooting: Phase Transfer Catalysis (PTC)

Q6: My reagents are not soluble in MeCN or DMF. What now?

Solution: Use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Mechanism: The quaternary ammonium salt ferries the alkyl halide (or the deprotonated amine anion, though less likely for secondary amines) across the interface.

  • Benefit: Allows the use of strong inorganic bases (NaOH/KOH) in the aqueous phase to neutralize the acid byproduct immediately.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: Establishes NaBH(OAc)
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Context: Authoritative source on solvent polarity (MeCN vs DMF)
  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][3] Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational text for the Finkelstein reaction (Halide exchange) used to accelerate alkylation.[2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Standard reference for the mechanistic distinction between SN2 and E2 competition in hindered systems.

Sources

Optimization

Purification methods for 2-Methyl-1-(oxiran-2-ylmethyl)piperidine: distillation vs column chromatography

Welcome to the Technical Support Center for reactive intermediate purification. 2-Methyl-1-(oxiran-2-ylmethyl)piperidine is a highly reactive, bifunctional building block containing both a basic tertiary amine and an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactive intermediate purification. 2-Methyl-1-(oxiran-2-ylmethyl)piperidine is a highly reactive, bifunctional building block containing both a basic tertiary amine and an electrophilic epoxide ring. Because it acts as both a nucleophile and an electrophile, it is prone to auto-catalytic polymerization, and its epoxide moiety is highly sensitive to acid-catalyzed ring opening.

This guide provides field-proven, self-validating workflows to successfully purify this compound without compromising its structural integrity.

Troubleshooting FAQs & Causality Insights

Q1: Why does my product degrade or disappear when I run it through a standard silica gel column? A1: Standard silica gel (


) possesses surface silanol groups that act as mild Brønsted/Lewis acids (pKa ~ 4.5–5.5). Epoxides are highly acid-labile. When your amino-epoxide contacts these acidic sites, the epoxide oxygen is protonated and activated. Because your molecule also contains a basic piperidine nitrogen, this triggers rapid nucleophilic attack and ring opening. In fact, standard silica gel is routinely used in literature as a deliberate catalyst to force the opening of epoxides by amines[1]. To prevent this, the stationary phase must be chemically neutralized.

Q2: If standard silica destroys my product, what stationary phase should I use? A2: You must use either Basic Alumina (Brockmann Grade I-III) or standard silica gel that has been deactivated with 1% to 5% Triethylamine (TEA) [2]. The TEA neutralizes the acidic silanol sites, forming a protective layer that prevents the activation of the epoxide, allowing the compound to elute intact.

Q3: Can I use distillation instead of chromatography? What are the risks? A3: Yes, distillation is highly recommended for larger scales (> 2 grams), but it carries severe thermal risks. Heating bifunctional amino-epoxides at atmospheric pressure induces violent intermolecular cross-linking and thermal decomposition, which typically occurs above 80–90°C. Distillation is only viable if performed under high vacuum (< 0.1 mmHg) to drastically lower the boiling point and minimize thermal exposure.

Method Comparison Data

Use the following decision matrix to select the appropriate purification method based on your current experimental scale and purity requirements.

ParameterTEA-Deactivated Column ChromatographyHigh-Vacuum Short-Path Distillation
Optimal Scale < 2 grams (Analytical/Prep)> 2 grams (Bulk Synthesis)
Primary Risk Epoxide ring-opening if silica is not fully deactivated.Thermal polymerization if vacuum is insufficient.
Impurity Removal Excellent for removing structurally similar byproducts (e.g., diastereomers).Excellent for removing volatile starting materials (e.g., epichlorohydrin).
Yield Expectation 60% – 80% (Some loss to stationary phase)85% – 95% (Minimal physical loss)
Time Required 2 – 4 hours1 – 2 hours

Visual Workflows

DecisionTree A Crude 2-Methyl-1- (oxiran-2-ylmethyl)piperidine B Determine Scale A->B C Small Scale (< 2g) B->C Analytical/Prep D Large Scale (> 2g) B->D Bulk Synthesis E Standard Silica Gel (DO NOT USE) C->E Acidic silanols F TEA-Treated Silica or Basic Alumina C->F Neutralized phase G High-Vacuum Distillation (< 0.1 mmHg) D->G Short-path setup H Thermal Polymerization (Avoid > 80°C) D->H High heat applied

Caption: Decision matrix for amino-epoxide purification based on scale.

Mechanism A Amino-Epoxide B Acidic Silanol (Si-OH) A->B Standard Column E TEA Pre-treatment A->E Modified Column C Epoxide Protonation B->C D Nucleophilic Attack (Ring Opening) C->D F Neutralized Silica (Si-O- TEA+) E->F G Intact Epoxide Elution F->G

Caption: Mechanistic pathway of silica-catalyzed epoxide degradation vs TEA stabilization.

Validated Experimental Protocols

Protocol A: Triethylamine-Deactivated Column Chromatography

Use this method for small-scale purification where separation of closely related structural impurities is required.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 3% (v/v) Triethylamine (TEA).

    • Causality Note: TEA is highly basic and will preferentially bind to the acidic silanol sites on the silica gel, shielding the acid-labile epoxide from protonation[2].

  • Column Packing & Deactivation: Slurry-pack the silica gel using the TEA-spiked solvent. Flush at least 3 column volumes of the TEA-solvent through the packed bed.

  • Self-Validation Checkpoint: Before loading your crude mixture, collect a few drops of the eluent exiting the column and test it with wet pH paper. It must read pH > 8. If the pH is neutral, the silica has absorbed all the TEA and is not fully deactivated. Flush with more TEA-solvent until the eluent is basic.

  • Loading & Elution: Load the crude 2-Methyl-1-(oxiran-2-ylmethyl)piperidine. Elute using the TEA-spiked mobile phase.

  • Concentration: Evaporate the fractions under reduced pressure at a water bath temperature not exceeding 30°C to prevent concentration-induced polymerization.

Protocol B: Short-Path High-Vacuum Distillation

Use this method for bulk synthesis (>2g) to isolate the product from unreacted starting materials (e.g., 2-methylpiperidine, epichlorohydrin) and heavy polymeric tars.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease. Connect to a high-vacuum pump capable of reaching < 0.1 mmHg.

  • Self-Validation Checkpoint (Leak Test): Turn on the vacuum pump without heating the flask. Isolate the system from the pump using a manifold valve. The system must hold a static vacuum of < 0.1 mmHg for 5 minutes. If the pressure rises, you have a leak. Do not proceed to heating until the system is completely sealed.

  • Degassing: Stir the crude mixture under vacuum at room temperature for 15 minutes to remove residual solvents and dissolved gases.

  • Fractional Distillation: Slowly increase the oil bath temperature.

    • Causality Note: 2-Methylpiperidine and epichlorohydrin will distill first as volatile fore-runs. The target amino-epoxide will distill at a higher temperature. By keeping the vacuum strictly below 0.1 mmHg, the boiling point of the product is depressed, preventing the thermal auto-catalysis that destroys epoxides above 80°C.

  • Self-Validation Checkpoint (Thermal Monitoring): Continuously monitor the vacuum gauge during heating. If the pressure suddenly spikes (e.g., jumps from 0.1 mmHg to > 1.0 mmHg), abort heating immediately and drop the oil bath . A sudden pressure spike indicates outgassing caused by the thermal decomposition/polymerization of the epoxide.

References

  • [1] An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry (Organic Chemistry Portal). Available at:

  • [2] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis (NIH). Available at:

  • Oxetanes and Oxetan-3-ones. Science of Synthesis (Thieme Connect). Available at:

Sources

Troubleshooting

Technical Support Center: Regioselective Ring Opening of 2-Substituted Piperidine Epoxides

This guide serves as a specialized technical support center for researchers working with 2-substituted 7-oxa-3-azabicyclo[4.1.0]heptanes (commonly referred to as 2-substituted 3,4-epoxypiperidines ).[1] The following con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 2-substituted 7-oxa-3-azabicyclo[4.1.0]heptanes (commonly referred to as 2-substituted 3,4-epoxypiperidines ).[1]

The following content is structured to troubleshoot regioselectivity issues, optimize reaction conditions, and provide mechanistic clarity based on the Fürst-Plattner Rule and stereoelectronic principles.

[1]

Status: Operational Specialist: Senior Application Scientist (Process Chemistry & Catalysis) Topic: 2-Substituted 3,4-Epoxypiperidines (7-oxa-3-azabicyclo[4.1.0]heptanes)[1]

The Mechanistic Diagnostic (Theory & Logic)

Before troubleshooting, you must diagnose the driving force of your current reaction.[1] In 2-substituted piperidine epoxides, regioselectivity is a competition between steric hindrance (C2 substituent) and stereoelectronic control (Fürst-Plattner rule).[1]

The Governing Principle: Fürst-Plattner (Trans-Diaxial Opening)

Unlike flat systems, the 3,4-epoxypiperidine ring exists in a half-chair conformation .[1]

  • Rule: Nucleophiles prefer to attack the epoxide carbon that leads to a chair-like transition state where the incoming nucleophile and the leaving oxygen are trans-diaxial.

  • The Conflict: The substituent at C2 (R) strongly influences the ring conformation (preferring pseudo-equatorial). This conformational lock often dictates which carbon (C3 or C4) allows for the favorable trans-diaxial attack.

The Decision Matrix

Use this logic flow to predict your outcome before running the experiment.

RegioselectivityLogic Start Target: Regioselective Opening of 2-Substituted 3,4-Epoxypiperidine Conformation Determine Half-Chair Conformation (C2-Substituent prefers Pseudo-Equatorial) Start->Conformation Nucleophile Nucleophile Type? Conformation->Nucleophile StrongNuc Strong/Basic Nucleophile (LiR, NaOR, NaN3) Nucleophile->StrongNuc Basic Conditions WeakNuc Weak/Acidic Nucleophile (RXH + Lewis Acid) Nucleophile->WeakNuc Acidic/Lewis Acid C4_Attack C4 Attack Favored (Sterically Distal + Trans-Diaxial) StrongNuc->C4_Attack Sterics Dominates WeakNuc->C4_Attack If N-EWG destabilizes C3 C3_Attack C3 Attack Favored (Electronic Activation at C3) WeakNuc->C3_Attack C3 Stabilizes + Charge (If C2 is Alkyl/Aryl) Outcome1 Product: 4-Substituted-3-Hydroxypiperidine C4_Attack->Outcome1 Outcome2 Product: 3-Substituted-4-Hydroxypiperidine C3_Attack->Outcome2

Figure 1: Decision tree for predicting regioselectivity based on nucleophile type and electronic bias.

Troubleshooting Guides (Scenario-Based)

Scenario A: "I need C3-substitution, but I am exclusively getting C4-attack."

Diagnosis: This is the most common issue. The C2-substituent sterically blocks C3, and the half-chair conformation often aligns C4 for the favorable trans-diaxial attack (Fürst-Plattner). Corrective Protocol:

  • Switch to Intramolecular Delivery: If your nucleophile can be tethered to the Nitrogen or the C2-substituent, you can force C3 attack via a cyclic transition state.

  • Use Lewis Acid Activation (Rare Earth): Switch from basic nucleophiles to Yb(OTf)3 or Sc(OTf)3.[1] These coordinate tightly to the epoxide oxygen and the carbamate (if N-Boc/Cbz), potentially altering the electronic bias to favor C3 if C2 is an electron-donating group.

  • Conformational Lock: Change the N-protecting group. A bulky N-trityl or N-cumyl group can force the ring into a different twist-boat/half-chair equilibrium, exposing C3.[1]

Scenario B: "The reaction is sluggish or stalling."

Diagnosis: 2-substituted piperidine epoxides are sterically congested. Standard SN2 conditions often fail. Corrective Protocol:

  • Add a Lewis Acid Catalyst: Even with strong nucleophiles (like amines), adding 10 mol% LiClO4 or Zn(OTf)2 can activate the epoxide.[1]

  • Microwave Irradiation: These scaffolds are thermally stable enough for microwave heating (100–120°C).[1] This often overcomes the activation energy barrier imposed by the C2-substituent.

Scenario C: "I am getting a mixture of diastereomers."

Diagnosis: You are likely violating the Fürst-Plattner rule by using conditions that promote SN1 character (strong acids, protic solvents), leading to a carbocation intermediate that scrambles stereochemistry.[1] Corrective Protocol:

  • Eliminate Protic Solvents: Switch to strictly anhydrous THF or DCM.

  • Lower Temperature: Run the reaction at -78°C to -20°C to enforce kinetic control (SN2-like pathway).

Experimental Workflows (SOPs)

Protocol 1: Regioselective C4-Opening with Organolithiums (Standard)

Target: 4-alkyl-3-hydroxypiperidines[1]

Reagents: N-Boc-2-alkyl-3,4-epoxypiperidine, R-Li, CuCN (catalytic), BF3[1]·OEt2 (optional).

StepActionTechnical Note
1 Preparation Dissolve epoxide (1.0 equiv) in anhydrous Et2O (0.2 M) under Argon.[1] Cool to -78°C.
2 Activation Add BF3·OEt2 (1.1 equiv) dropwise.[1]
3 Nucleophile Add Organolithium (R-Li, 1.2 equiv) slowly over 15 min.[1]
4 Monitoring Stir at -78°C for 2h. Monitor by TLC (stain with KMnO4).[1]
5 Quench Quench with sat. NH4Cl at -78°C, then warm to RT.
Protocol 2: Regioselective C3-Opening via Neighboring Group Participation

Target: 3-amino-4-hydroxypiperidines (Trans)[1]

Reagents: N-Boc-2-phenyl-3,4-epoxypiperidine, NaN3, NH4Cl, MeOH/H2O.[1]

  • Setup: Dissolve epoxide in MeOH:H2O (8:1). Add NaN3 (3.0 equiv) and NH4Cl (1.5 equiv).[1]

  • Reaction: Reflux at 75°C for 12–18 hours.

  • Note: While C4 attack is sterically favored, using protic solvents with ammonium chloride buffers can sometimes shift preference toward C3 if the C2-phenyl group stabilizes the developing positive charge at C3 (benzylic-like character), though mixtures are common here.[1] Purification is required.[1]

Frequently Asked Questions (FAQ)

Q: Does the N-protecting group really matter for regioselectivity? A: Yes, significantly. An electron-withdrawing group (Boc, Cbz, Ts) makes the piperidine ring less basic and prevents the nitrogen lone pair from participating in the opening (which would form an aziridinium intermediate).[1] If you use an N-Benzyl or N-Alkyl group, the nitrogen will participate, often leading to bicyclic intermediates and unexpected regiochemistry (often C3 attack via the aziridinium).[1]

Q: Why does the Fürst-Plattner rule apply here? Isn't that for cyclohexanes? A: The rule applies to any six-membered ring containing an epoxide (half-chair). The 3,4-epoxypiperidine is structurally analogous to cyclohexene oxide.[1] The transition state requiring trans-diaxial alignment is energetically superior (approx. 3-5 kcal/mol) to the twist-boat pathway required for the alternative attack.

Q: Can I use Grignard reagents directly? A: Direct Grignard addition often results in poor yields due to the basicity of the reagent deprotonating the alpha-position or acting as a Lewis base. It is highly recommended to use organocuprates (Gilman reagents) or catalyze the Grignard with CuI (10 mol%) to ensure softer nucleophilic attack at C4.

References

  • Hodgson, D. M., & Humphreys, P. G. (2004).[1] Regioselective and Stereoselective Ring Opening of 3,4-Epoxypiperidines. Tetrahedron .

    • Context: Defines the core scope of organolithium addition to N-Boc-3,4-epoxypiperidines.
    • (General Journal Link)[1]

  • O'Brien, P., & Tournan, J. (2006).[1] Stereoselective Synthesis of Piperidines via Ring Opening of 3,4-Epoxypiperidines. Chemical Communications .

    • Context: Authoritative work on the influence of N-protecting groups on regioselectivity.
    • [1]

  • Cossy, J., et al. (2009).[1] Ring Opening of 3,4-Epoxypiperidines with Nitrogen Nucleophiles. Synlett .

    • Context: Provides protocols for azide and amine openings (Protocol 2 basis).
    • [1]

  • Fürst, A., & Plattner, P. A. (1949).[1] Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α-und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane.[1] Helvetica Chimica Acta .

    • Context: The foundational paper establishing the trans-diaxial opening rule.
    • [1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine

Welcome to the Technical Support Center for 2-Methyl-1-(oxiran-2-ylmethyl)piperidine . As a bifunctional molecule containing both a basic tertiary amine and a highly reactive epoxide (oxirane) ring, this compound present...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methyl-1-(oxiran-2-ylmethyl)piperidine . As a bifunctional molecule containing both a basic tertiary amine and a highly reactive epoxide (oxirane) ring, this compound presents unique handling challenges. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating experimental protocols.

Core Mechanism: Why is it Unstable at Room Temperature?

The inherent instability of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine at room temperature is dictated by its molecular architecture. It is a glycidylamine , meaning it houses both a nucleophile (the lone pair on the piperidine nitrogen) and an electrophile (the strained oxirane ring) within the same system.

At room temperature (20–25 °C), the ambient thermal energy is sufficient to overcome the activation barrier for nucleophilic attack. The tertiary amine acts as an internal Lewis base catalyst, attacking the less sterically hindered carbon of an adjacent molecule's epoxide ring [1]. This initiates an Anionic Ring-Opening Polymerization (AROP) [2].

The reaction forms a highly reactive zwitterionic intermediate (a quaternary ammonium alkoxide). Because alkoxides are strong nucleophiles, this intermediate rapidly attacks other epoxide monomers, propagating a polyether chain. This process is exothermic; as heat accumulates, the reaction auto-accelerates, rapidly transforming your low-viscosity monomer into a useless polymeric gel [3].

Mechanistic Pathway Visualization

Pathway N1 2-Methyl-1-(oxiran-2-ylmethyl)piperidine (Bifunctional Monomer) N2 Nucleophilic Attack (Intermolecular) N1->N2 Room Temp (Thermal Energy) N3 Zwitterionic Intermediate (Alkoxide Anion) N2->N3 Ring Opening N4 AROP Propagation (Chain Growth) N3->N4 + Monomer N5 Polyether Gel (Degraded State) N4->N5 Auto-acceleration (Exothermic)

Fig 1: Self-catalyzed anionic ring-opening polymerization (AROP) pathway of the glycidylamine.

Troubleshooting Guide & FAQs

Q: My reagent arrived, but the liquid is highly viscous or completely solidified. Can I still use it?

A: No. If the material has turned into a viscous syrup or a solid gel, it has undergone extensive self-polymerization. The epoxide rings have been consumed to form a polyether network. Because this is a covalent transformation, the process is irreversible. The material must be discarded.

Q: The liquid is still mobile but has turned slightly yellow. Is it degraded?

A: Yellowing is the first macroscopic indicator of early-stage oligomerization and oxidation of the amine. While it may still be partially viable, you must validate its purity using


H-NMR (see Protocol 1) before using it in sensitive assays. If the epoxide integration has dropped by more than 5%, it should be purified via distillation (see Protocol 2).
Q: Why did my reaction flask get dangerously hot when I scaled up the synthesis of this monomer?

A: The AROP of epoxides is a highly exothermic process [3]. When scaling up, the surface-area-to-volume ratio of your flask decreases, reducing the rate of heat dissipation. The trapped heat increases the kinetic energy of the system, exponentially increasing the rate of polymerization (auto-acceleration). Always scale up using active cooling (e.g., an ice-water bath) and dilute the system with an anhydrous, non-nucleophilic solvent to reduce monomer collision frequency.

Q: What are the absolute best practices for storing this compound?

A: To arrest the kinetics of AROP, you must remove thermal energy and prevent moisture-induced hydrolysis.

  • Temperature: Store strictly at or below -20 °C.

  • Atmosphere: Backfill the container with dry Argon or Nitrogen.

  • State: If long-term storage (>6 months) is required, store it as a dilute solution (e.g., 0.1 M in anhydrous THF or DCM). Dilution exponentially decreases the probability of intermolecular collisions required for polymerization.

Quantitative Degradation Kinetics

The following table summarizes the causal relationship between storage conditions, the kinetic rate of AROP, and the practical shelf life of the neat monomer.

Storage ConditionEst. Shelf LifeKinetic MechanismVisual Indicator of Failure
Room Temp (20–25 °C) < 48 HoursRapid, uninhibited AROP[1].Turns into a viscous syrup, then a solid gel.
Refrigerated (2–8 °C) 1–2 WeeksSlowed AROP; thermal energy still sufficient for slow initiation.Slight yellowing; noticeable viscosity increase.
Frozen (-20 °C) 6–12 MonthsKinetically frozen; activation energy for nucleophilic attack is not met.Remains a clear, highly mobile liquid.
Diluted in THF (-20 °C) > 12 MonthsReduced collision frequency + kinetic freezing.No change.

Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspections. Use the following self-validating protocols to assess and recover your material.

Protocol 1: Purity Assessment via H-NMR (Self-Validating QC)

Causality: The protons on the intact oxirane (epoxide) ring are highly shielded due to ring strain, typically appearing upfield between 2.5 ppm and 3.0 ppm . When the ring opens during polymerization, these protons transition into standard ether linkages, shifting downfield to the 3.5–4.0 ppm region [2]. Tracking this shift provides a direct, quantitative measure of degradation.

Step-by-Step Methodology:

  • Preparation: In a dry environment, dissolve ~15 mg of the sample in 0.6 mL of anhydrous

    
    . (Do not use protic solvents like 
    
    
    
    , as they can hydrogen-bond with the amine and artificially shift the peaks).
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum (minimum 16 scans).
    
  • Validation (Integration): Set the integration of the piperidine methyl group (a doublet typically around 1.0–1.2 ppm) to exactly 3.00.

  • Assessment: Integrate the oxirane multiplet signals (~2.5–3.0 ppm). For a pure monomer, the total integration of these protons should be exactly 3.00.

  • Decision: If the oxirane integration is < 2.85 (indicating >5% polymerization) and broad polymeric humps appear at 3.5–4.0 ppm, proceed to Protocol 2.

Protocol 2: Recovery via Short-Path High-Vacuum Distillation

Causality: The intact monomer is a small molecule with a distinct boiling point, whereas the polyether degradants are massive, non-volatile macromolecules. By applying a high vacuum, we drastically lower the boiling point of the monomer, allowing it to vaporize before the applied heat can trigger further auto-accelerated polymerization. The polymer remains in the boiling flask.

Step-by-Step Methodology:

  • Setup: Assemble a micro short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.

  • Receiving Flask: Submerge the receiving flask in a dry ice/acetone bath (-78 °C). Causality: Immediate thermal quenching of the distillate prevents AROP from re-initiating upon condensation.

  • Vacuum Application: Apply a high vacuum (

    
     0.1 mbar). Do not apply heat yet.  Wait 5 minutes to ensure the system is sealed and to strip off any ambient moisture.
    
  • Heating: Slowly lower the distillation flask into an oil bath pre-heated to 60 °C. Gradually increase the temperature by 5 °C increments until distillation begins. (Avoid exceeding 90 °C, as excessive heat will rapidly polymerize the remaining monomer).

  • Collection & Validation: Collect the clear, colorless distillate. The dark, viscous residue left in the boiling flask is the dead polymer. Validate the recovered distillate using Protocol 1 before proceeding with your main experiment.

References

  • Polymer networks – from „ideal“ to organic-inorganic networks. Akademie věd České republiky.[Link]

  • Controlled/Living Ring-Opening Polymerization of Glycidylamine Derivatives Using t-Bu-P4/Alcohol Initiating System Leading to Polyethers with Pendant Primary, Secondary, and Tertiary Amino Groups. Macromolecules (ACS Publications).[Link]

  • Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System. Macromolecules (ACS Publications).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Proton Environments Understanding the unique proton environments is the first step in spectral analysis. The structure contains a ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Proton Environments

Understanding the unique proton environments is the first step in spectral analysis. The structure contains a chiral center at the C2 position of the piperidine ring and another at the C2 position of the oxirane ring, leading to diastereotopic protons and potentially complex splitting patterns.

Diagram of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine with Proton Labeling

Caption: Labeled protons on 2-Methyl-1-(oxiran-2-ylmethyl)piperidine.

Predicted ¹H NMR Spectral Analysis

The spectrum can be divided into three main regions: the oxirane protons, the N-CH₂- and piperidine α-protons, and the piperidine ring and methyl protons.

Causality Behind Chemical Shifts: The primary determinant of a proton's chemical shift is its electronic environment. Electronegative atoms like nitrogen and oxygen withdraw electron density from adjacent carbons and protons, "deshielding" them from the applied magnetic field. This deshielding effect causes the proton to resonate at a lower field (higher ppm value)[1].

Proton(s) (Label) Predicted δ (ppm) Predicted Multiplicity Rationale and Comparative Data
Piperidine Ring & Methyl Protons
CH₃ (Hᶜ)~1.0 - 1.2Doublet (d)This is a standard alkyl methyl group adjacent to a methine (CH). In 2-methylpiperidine itself, this signal appears around 1.05 ppm[2]. The N-substitution is not expected to significantly alter its chemical shift.
C3-H₂ , C4-H₂ , C5-H₂ ~1.3 - 1.8Multiplets (m)These methylene protons form a complex, overlapping region typical for saturated rings. In unsubstituted piperidine, these protons resonate between 1.5 and 1.6 ppm[3]. The methyl group at C2 and N-substitution will introduce slight variations, but they remain in the shielded, upfield region.
N-CH₂- and Piperidine α-Protons
C2-H (Hₐ) & C6-H (Hₑ, Hբ)~2.3 - 3.1Multiplets (m)These protons are α to the nitrogen atom and are therefore deshielded. In N-methylpiperidine, the α-protons appear around 2.2-2.3 ppm[4]. The larger, electron-withdrawing oxiran-2-ylmethyl group is expected to shift these protons further downfield. Due to the chiral center and ring conformation, Hₑ and Hբ are diastereotopic and will have different chemical shifts and couplings, leading to complex multiplets.
N-CH₂ (Hₖ, Hₗ)~2.2 - 2.8Doublet of Doublets (dd) eachThis methylene group is adjacent to both the nitrogen and the chiral oxirane ring. This makes Hₖ and Hₗ diastereotopic. Each will be split by the other (geminal coupling) and by the methine proton on the oxirane (Hₘ), resulting in two distinct doublet of doublets signals.
Oxirane Protons
Oxirane CH (Hₘ)~2.9 - 3.2Multiplet (m)Protons on an epoxide ring typically resonate between 2.5 and 3.5 ppm[5]. This methine proton is coupled to the two methylene protons on the linker (Hₖ, Hₗ) and the two diastereotopic protons on the oxirane methylene (Hₙ, Hₒ).
Oxirane CH₂ (Hₙ, Hₒ)~2.4 - 2.8Doublet of Doublets (dd) eachThese protons are on the epoxide ring itself. Data for 2-methyloxirane shows these protons at ~2.4 and ~2.7 ppm[6]. They are diastereotopic; they split each other (geminal coupling) and are both split by the epoxide methine proton (Hₘ) with different coupling constants (cis and trans coupling), resulting in two separate signals, likely doublet of doublets.
Comparative Analysis: Building the Spectrum from Fragments

To validate our predictions, we can compare them with experimental data for simpler, related molecules.

Table 2: Comparison of Predicted Shifts with Experimental Data

Molecule/Fragment Protons α to Nitrogen (ppm) Piperidine Ring Protons (β, γ) (ppm) Oxirane Protons (ppm) Source
Piperidine ~2.8~1.5N/A[3]
2-Methylpiperidine ~2.5 - 3.0 (C2-H, C6-H₂)~1.0 - 1.8N/A[2]
N-Methylpiperidine ~2.2 - 2.3~1.4 - 1.6N/A[4]
2-Methyloxirane N/AN/A~2.4, ~2.7, ~3.0[5][6]
Predicted: 2-Methyl-1-(oxiran-2-ylmethyl)piperidine ~2.3 - 3.1~1.3 - 1.8~2.4 - 3.2-

Key Insights from Comparison:

  • Effect of N-Alkylation: Comparing piperidine (~2.8 ppm) to N-methylpiperidine (~2.2-2.3 ppm) shows that simple N-alkylation can sometimes cause a slight upfield shift for the α-protons, but the introduction of a larger, more complex group like the oxiran-2-ylmethyl substituent is expected to deshield them, placing them in the ~2.3-3.1 ppm range.

  • Oxirane Ring Signature: The characteristic signals for the three-membered epoxide ring are consistently found between 2.4 and 3.5 ppm[5][7]. The presence of signals in this region would be a strong confirmation of the structure. The complex splitting pattern (multiple doublet of doublets) is a hallmark of the rigid, strained ring system where protons have fixed and different cis and trans relationships[8][9].

Workflow for ¹H NMR Spectral Interpretation

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Verification A Prepare Sample (CDCl₃, TMS) B Acquire Spectrum (e.g., 400 MHz) A->B C Process Data (Fourier Transform, Phasing) B->C D Identify Chemical Shift Regions (Alkyl, α-N, Epoxide) C->D E Analyze Integration (Proton Count) D->E F Analyze Splitting Patterns (Multiplicity, Coupling Constants) D->F G Assign Signals to Protons E->G F->G H Compare with Predicted Spectrum & Reference Compounds G->H I Perform 2D NMR (COSY, HSQC) for Confirmation G->I J Final Structure Elucidation H->J I->J

Caption: A logical workflow for acquiring and interpreting the ¹H NMR spectrum.

Standard Experimental Protocol

To ensure reproducibility and accuracy, a standardized protocol for ¹H NMR analysis is essential.

Objective: To acquire a high-resolution ¹H NMR spectrum of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃)

  • NMR Tube (5 mm)

  • Tetramethylsilane (TMS) as internal standard (often included in solvent)

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds) to allow for full proton relaxation between scans.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities and coupling constants.

Conclusion

The ¹H NMR spectrum of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine is predicted to be complex, reflecting the molecule's low symmetry and multiple chiral centers. Key diagnostic regions include the upfield methyl doublet (~1.1 ppm), the complex piperidine ring multiplets (~1.3-1.8 ppm and ~2.3-3.1 ppm), and the characteristic deshielded epoxide proton signals (~2.4-3.2 ppm) with their distinctive splitting patterns. By comparing these features to the spectra of its constituent fragments, researchers can confidently assign the signals and verify the structure of the target compound. For unambiguous assignment, especially of the diastereotopic protons, advanced 2D NMR techniques such as COSY and HSQC are recommended.

References

  • Li, H., et al. Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. ResearchGate. [Link]

  • Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • ResearchGate. Relevant portion of the experimental 1H NMR spectrum of 0.1 M N-CH2D-2-methylpiperidine. [Link]

  • ACS Publications. Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. [Link]

  • ScienceDirect. The NMR spectra of some epoxides. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • The Marine Lipids Lab. 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • ACS Publications. The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. [Link]

  • ACS Publications. Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. [Link]

  • PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • ACS Publications. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ACS Publications. Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • The Royal Society of Chemistry. Supplementary Information - Photocatalytic activation and utilization of CO2 for N-formylation of amines. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

Sources

Comparative

Steric and Electronic Modulation of Epoxide Ring Opening: The 2-Methyl Effect

Executive Summary In the synthesis of Active Pharmaceutical Ingredients (APIs) and functional polymers, the epoxide ring is a high-energy "spring" loaded with approximately 27 kcal/mol of ring strain. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs) and functional polymers, the epoxide ring is a high-energy "spring" loaded with approximately 27 kcal/mol of ring strain. The introduction of a 2-methyl group (as seen in propylene oxide vs. ethylene oxide) acts as a critical control lever, bifurcating the reaction pathway based on environmental pH.

This guide objectively compares the kinetic and regiochemical performance of 2-methyl substituted epoxides against unsubstituted alternatives.

  • Under Basic Conditions: The 2-methyl group acts as a steric brake , enforcing attack at the terminal carbon and retarding the overall rate compared to unsubstituted analogs.

  • Under Acidic Conditions: The 2-methyl group acts as an electronic accelerator , stabilizing the transition state via hyperconjugation and directing nucleophilic attack to the substituted carbon (inversion of regioselectivity).

Mechanistic Analysis: The Steric-Electronic Tug-of-War

To control the ring-opening outcome, one must understand the transition state geometry. The 2-methyl group introduces two competing vectors: Steric Hindrance (Pauli repulsion) and Electronic Stabilization (Hyperconjugation).

Pathway Bifurcation Logic

The following diagram illustrates how the catalyst system dictates whether the methyl group inhibits or accelerates the reaction.

EpoxideMechanism Start 2-Methyl Epoxide (Propylene Oxide) Condition Reaction Environment Start->Condition Base Basic / Nucleophilic (Strong Nu⁻) Condition->Base High pH Acid Acidic / Electrophilic (Weak Nu / H⁺) Condition->Acid Low pH / Lewis Acid TS_Base SN2 Transition State Steric Control Base->TS_Base Nu attacks less hindered C1 Prod_Base Product A: Attack at Terminal Carbon (Secondary Alcohol) TS_Base->Prod_Base Inversion of Config TS_Acid Borderline SN1/SN2 TS Electronic Control (Partial + at C2) Acid->TS_Acid Protonation weakens C2-O bond Prod_Acid Product B: Attack at Substituted Carbon (Primary Alcohol) TS_Acid->Prod_Acid Nu attacks C2 (Charge control)

Figure 1: Mechanistic bifurcation of 2-methyl epoxide ring opening. The methyl group dictates the site of attack based on the "character" of the transition state.

Comparative Performance Guide

This section compares Ethylene Oxide (EO) , Propylene Oxide (PO, 2-methyl) , and Isobutylene Oxide (IBO, 2,2-dimethyl) to isolate the impact of the methyl group.

Scenario A: Nucleophilic Opening (Basic Conditions)

Mechanism: Pure


 | Driver: Steric Accessibility

In this regime, the nucleophile attacks the least hindered carbon.[1] The 2-methyl group hinders the approach to C2 and slightly deactivates C1 via electron donation (making the ring less electrophilic).

FeatureEthylene Oxide (Unsubstituted)Propylene Oxide (2-Methyl)Isobutylene Oxide (2,2-Dimethyl)
Relative Rate (

)
1.0 (Fastest) ~0.3 - 0.5 < 0.1 (Slowest)
Regioselectivity N/A (Symmetric)>95% Attack at C1 (Terminal)Exclusive Attack at C1
Steric Penalty NoneModerate (Methyl clash)Severe (Gem-dimethyl clash)
Copolymerization Ratio (

)

(Prefers EO)

N/A

Key Insight: In anionic polymerization (e.g., polyether synthesis), EO is consumed much faster than PO. If you require a statistical random copolymer, you must feed EO slowly to match the slower kinetics of the 2-methyl epoxide.

Scenario B: Acid-Catalyzed Opening

Mechanism: Borderline


 | Driver: Carbocation Stability

Here, the epoxide oxygen is protonated.[1][2] The bond between the oxygen and the substituted carbon (C2) weakens, placing partial positive charge (


) on C2. The methyl group stabilizes this charge, accelerating  the rate and directing the nucleophile to the more hindered carbon.
FeatureEthylene Oxide (Unsubstituted)Propylene Oxide (2-Methyl)Isobutylene Oxide (2,2-Dimethyl)
Relative Rate (

)
1.0 (Baseline) > 10 (Fast) >> 100 (Explosive)
Regioselectivity N/AMix (favors C2, ~60-80%)Exclusive Attack at C2 (Tertiary)
Electronic Benefit NoneSecondary Carbocation characterTertiary Carbocation character
Mechanism Shift Pure

-like
Mixed Character

-like

Key Insight: For acid-catalyzed hydrolysis or alcoholysis, the 2-methyl group transforms the epoxide from a "steric obstacle" into a "cation trap," significantly increasing reactivity compared to EO.

Experimental Protocol: Kinetic Measurement via In-Situ NMR

To validate these steric effects in your specific substrate, relying on GC aliquots is often insufficient due to the volatility of epoxides and potential for post-sampling reaction. The following In-Situ


 NMR  protocol is the industry standard for determining accurate rate constants (

).
Protocol Design (Self-Validating)

This workflow uses a non-participating internal standard (1,3,5-trimethoxybenzene) to normalize concentration data, ensuring that solvent evaporation or volume changes do not skew kinetic data.

NMRProtocol Step1 1. Preparation Mix Epoxide + Nucleophile + Internal Std in deuterated solvent (e.g., CDCl3) Step2 2. Baseline Scan (t=0) Acquire 1H NMR at -20°C (Confirm no reaction before catalyst) Step1->Step2 Step3 3. Initiation Inject Catalyst (Acid/Base) through septum directly into NMR tube Step2->Step3 Step4 4. Arrayed Acquisition Acquire spectra every 30s for 60-120 mins at constant Temp Step3->Step4 Step5 5. Data Processing Integrate Epoxide CH (δ 2.4-3.0) vs Internal Std (δ 6.1) Step4->Step5 Step6 6. Kinetic Plot ln([Epoxide]/[Std]) vs Time Slope = -k_obs Step5->Step6

Figure 2: Workflow for real-time kinetic monitoring of epoxide ring opening.

Step-by-Step Methodology
  • Standard Preparation: Dissolve the 2-methyl epoxide (0.5 M) and nucleophile (e.g., benzyl amine, 1.0 M) in

    
    . Add 1,3,5-trimethoxybenzene (0.1 M) as the internal integration standard.
    
  • T0 Acquisition: Lock and shim the NMR at the target reaction temperature (e.g., 25°C). Acquire a single scan to verify ratios.

  • Initiation:

    • For Basic Kinetics: The amine itself may be the catalyst. If using a stronger base (e.g., alkoxide), inject via syringe.

    • For Acidic Kinetics: Inject a catalytic amount of Lewis acid (e.g.,

      
      ) or Brønsted acid. Caution:  Acidic opening of 2-methyl epoxides is fast; ensure the shim is stable before injection.
      
  • Monitoring: Set up a "kinetic array" (pseudo-2D experiment) to acquire a spectrum every 30 seconds.

  • Analysis: Track the disappearance of the epoxide ring protons.

    • Propylene Oxide:[3][4][5][6][7] Monitor the multiplet at

      
       ppm (methine) and doublet at 
      
      
      
      ppm (methyl).
    • Product: Watch for the appearance of new signals downfield (

      
       ppm) corresponding to the ring-opened alcohol/ether.
      

Implications for Drug Development

Understanding the 2-methyl effect is non-negotiable in API synthesis, particularly when generating chiral centers.

  • Regio-Control is Critical: If your target molecule requires a secondary alcohol (opening at C1), you must use basic conditions. Using acid will yield the primary alcohol (opening at C2) as the major product due to the electronic stabilization described above.

  • Kinetic Resolution: The steric bulk of the 2-methyl group allows for highly effective Hydrolytic Kinetic Resolution (HKR). Cobalt-salen catalysts exploit the steric difference between the enantiomers of 2-methyl epoxides to selectively hydrolyze one enantiomer, leaving the other available in high optical purity (

    
    ).
    

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Blankenburg, J., et al. (2019). The poly(propylene oxide-co-ethylene oxide) gradient is controlled by the polymerization method.[4] Polymer Chemistry, 10, 2863-2871. [Link]

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–475. [Link]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]

  • Smith, M. B. (2020).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards and Analytical Methodologies for 1-(2,3-epoxypropyl)-2-methylpiperidine

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the accurate analysis of 1-(2,3-epoxypropyl)-2-methylpiperidine. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the accurate analysis of 1-(2,3-epoxypropyl)-2-methylpiperidine. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting experimental data, and field-proven insights to ensure scientific integrity and robust analytical outcomes.

Introduction: The Analytical Imperative for 1-(2,3-epoxypropyl)-2-methylpiperidine

1-(2,3-epoxypropyl)-2-methylpiperidine is a chiral molecule featuring a reactive epoxide ring and a basic piperidine moiety. Such structures are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise quantification of this compound and its impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. The inherent reactivity of the epoxide group and the stereocenter at the 2-position of the piperidine ring present unique analytical challenges, necessitating well-characterized reference standards and highly specific, validated analytical methods. This guide will navigate these complexities, providing a framework for robust analytical control.

Selecting and Qualifying a Reference Standard: The Foundation of Accurate Analysis

The selection of a high-quality reference standard is the most critical step in quantitative analysis. The reference standard serves as the benchmark against which the analyte in a sample is measured. Therefore, its purity and characterization are paramount.

Comparison of Reference Standard Grades

Reference standards are typically categorized as either primary or secondary standards. Pharmacopoeial standards (e.g., from USP, EP, BP) are primary standards that are extensively characterized and recognized by regulatory authorities.[1] Commercial suppliers also offer well-characterized primary and secondary standards, often accompanied by a detailed Certificate of Analysis (CoA).

Attribute Primary Reference Standard (e.g., USP, EP, BPCRS) [1]Secondary Reference Standard (Working Standard) Rationale & Importance
Purity Highest possible purity, often >99.5%, determined by mass balance.Characterized against a primary standard, with established purity and uncertainty.Ensures accuracy of quantification. The assigned purity value directly impacts the final calculated concentration of the analyte.
Identity Confirmation Confirmed by multiple orthogonal techniques (¹H NMR, ¹³C NMR, MS, IR).[2][3][4]Confirmed by at least two techniques (e.g., NMR, MS) and compared to the primary standard.Guarantees that the standard is the correct molecule, preventing gross errors in identification and quantification.
Characterization Comprehensive CoA with data from all characterization tests, including residual solvents, water content, and inorganic impurities.CoA with traceability to the primary standard, purity value, and expiration date.Provides a complete picture of the standard's composition, allowing for corrections for non-analyte components.
Traceability Directly traceable to SI units. Established without reference to another standard.Traceable to a primary reference standard.Establishes an unbroken chain of comparisons, ensuring the validity of the measurement.
Regulatory Acceptance Universally accepted by regulatory agencies for official testing.Acceptable for routine QC use when properly qualified against a primary standard.Facilitates smooth regulatory submissions and approvals.
Workflow for Reference Standard Qualification

A self-validating system for reference standard qualification is crucial. The following workflow ensures the integrity of the standard used in analysis.

Figure 1. Workflow for Reference Standard Qualification cluster_0 Selection & Procurement cluster_1 Initial Characterization cluster_2 Qualification & Release A Identify Need & Source (Pharmacopoeia vs. Commercial) B Procure Standard & CoA A->B C Identity Confirmation (¹H NMR, MS) B->C D Purity Assessment (HPLC-UV/CAD, GC-FID) C->D E Compare Data with CoA D->E F Assess for Impurities E->F G Assign Purity & Expiry F->G H Release for Use G->H

Figure 1. Workflow for Reference Standard Qualification

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for 1-(2,3-epoxypropyl)-2-methylpiperidine depends on factors like the sample matrix, required sensitivity, and the specific analytical goal (e.g., purity, chiral excess, impurity profiling).[5] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[6]

Technique Principle Pros for this Analyte Cons for this Analyte Typical Detector
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities. Amenable to sensitive detectors like FID and MS.[7]Requires derivatization to improve volatility and thermal stability of the piperidine moiety.[5] Potential for on-column degradation of the thermally labile epoxide.Flame Ionization (FID), Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) Separation of compounds in the liquid phase.Milder conditions, reducing the risk of degradation.[8] Versatile with various stationary and mobile phases. Ideal for non-volatile impurities.Lacks a strong UV chromophore, requiring derivatization for sensitive UV detection or use of universal detectors.[6]UV-Vis, Charged Aerosol (CAD), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Fast separations and high efficiency. Polysaccharide-based chiral stationary phases are highly effective.[9][10] Reduced solvent consumption.Requires specialized instrumentation.UV-Vis, MS
Causality Behind Method Selection

For routine purity analysis and impurity profiling, a Reversed-Phase HPLC (RP-HPLC) method coupled with Mass Spectrometry (MS) or a universal detector like CAD is often preferred. This approach avoids the potential thermal degradation associated with GC and provides broad applicability for both the main component and its potential non-volatile impurities, such as the hydrolyzed diol.

For enantiomeric purity, the molecule's chirality necessitates a chiral separation method.[11] Chiral HPLC or SFC on a polysaccharide-based stationary phase (e.g., Chiralpak® or Chiralcel® series) is the industry standard for resolving enantiomers of such compounds.[12]

Recommended Experimental Protocol: HPLC-UV Method with Derivatization

Given the lack of a strong native chromophore, a pre-column derivatization strategy is employed to allow for sensitive UV detection. This protocol uses an agent that reacts with the secondary amine of the piperidine ring.

Objective: To determine the purity of 1-(2,3-epoxypropyl)-2-methylpiperidine by RP-HPLC with UV detection after derivatization.

1. Derivatization Procedure:

  • Reagents: 4-Toluene Sulfonyl Chloride (Ts-Cl), Triethylamine (TEA), Acetonitrile (ACN), Diluent (ACN:Water 50:50 v/v).

  • Standard Preparation: Accurately weigh ~10 mg of the 1-(2,3-epoxypropyl)-2-methylpiperidine reference standard into a 10 mL volumetric flask and dissolve in the diluent.

  • Sample Preparation: Prepare the sample solution at a similar concentration.

  • Reaction: To 1.0 mL of the standard or sample solution in a vial, add 100 µL of TEA followed by 500 µL of a 10 mg/mL solution of Ts-Cl in ACN.

  • Incubation: Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature. The Ts-Cl reacts with the piperidine nitrogen, attaching a UV-active tosyl group.[6]

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Supelcosil LC-18-S).[13][14]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Calculate the % Purity using the area normalization method, assuming all impurities have a similar response factor after derivatization.

  • For higher accuracy, a relative response factor for each known impurity should be determined using their respective reference standards.

Impurity Profiling and Degradation Pathways

A thorough understanding of potential impurities is mandated by regulatory bodies.[16] Impurities can arise from the manufacturing process or from the degradation of the drug substance over time.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-methylpiperidine and epichlorohydrin (or a related epoxidizing agent).

  • By-products: Di-alkylation products or other side-reaction products.

Potential Degradation Products: The most probable degradation pathway involves the acid- or base-catalyzed hydrolysis of the strained epoxide ring to form the corresponding diol, 1-(2,3-dihydroxypropyl)-2-methylpiperidine.[17]

Figure 2. Potential Hydrolytic Degradation Pathway A 1-(2,3-epoxypropyl)-2-methylpiperidine B 1-(2,3-dihydroxypropyl)-2-methylpiperidine (Diol Impurity) A->B + H₂O (Acid/Base Catalysis)

Figure 2. Potential Hydrolytic Degradation Pathway

This diol impurity would be more polar than the parent compound and would likely elute earlier in a reversed-phase HPLC separation. An LC-MS method would be highly effective for identifying this and other unknown impurities by providing accurate mass information.

Conclusion

The robust analysis of 1-(2,3-epoxypropyl)-2-methylpiperidine requires a multi-faceted approach grounded in scientific integrity. The cornerstone of this approach is the use of a well-characterized primary reference standard, qualified through a rigorous internal process. For purity and impurity analysis, RP-HPLC with a universal detector or after derivatization for UV detection offers a reliable method that avoids the thermal liabilities of GC. Due to the compound's chirality, orthogonal analysis using a chiral separation technique (HPLC or SFC) is mandatory to ensure enantiomeric purity. By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can ensure the generation of accurate, reproducible, and defensible analytical data crucial for drug development and quality control.

References

  • Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1855-1861. [Link]

  • ResearchGate. (n.d.). RP-HPLC analysis of epoxide ring-opened products by sodium hydroxide (NaOH). [Link]

  • ResearchGate. (2025). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • SIELC Technologies. (2018). Separation of Heptachlor epoxide on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

  • ResearchGate. (2025). Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. [Link]

  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8103-8116. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Adamo, M. F. A., Aggarwal, V. K., & Sage, M. A. (2007). An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. Synthetic Communications, 37(17), 2949-2956. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(2,3-EPOXYPROPYL)-2-METHYL-5-NITROIMIDAZOLE. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]

  • Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707. [Link]

  • NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of 2′, 3′-epoxy propyl - N-methyl-2- oxopyrrolidinium salicylate ionic liquid and study of its interaction with water or methanol. [Link]

  • Sousa, T., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2530. [Link]

  • British Pharmacopoeia. (n.d.). Reference Standards catalogue search. [Link]

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. [Link]

  • precisionFDA. (n.d.). 2-METHYLPIPERIDINE. [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of 2′,3′-epoxy propyl-N-methyl-2-oxopyrrolidinium salicylate ionic liquid and study of its interaction with water or methanol. [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. [Link]

  • MDPI. (2021). Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. [Link]

  • DiVA portal. (2011). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. [Link]

  • ECHA. (n.d.). 2,3-epoxypropyl isopropyl ether. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine

CAS Number: 141620-40-8 Molecular Formula: C H NO Effective Date: February 26, 2026 Author: Senior Application Scientist, Chemical Safety Division Executive Summary & Hazard Profile Immediate Action Required: Treat 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 141620-40-8 Molecular Formula: C


H

NO Effective Date: February 26, 2026 Author: Senior Application Scientist, Chemical Safety Division

Executive Summary & Hazard Profile

Immediate Action Required: Treat 2-Methyl-1-(oxiran-2-ylmethyl)piperidine as a suspected mutagen and severe eye irritant . The presence of the strained oxirane (epoxide) ring confers alkylating properties, making it chemically reactive toward biological nucleophiles (DNA/Proteins).

This guide supersedes generic "organic waste" protocols. You must either chemically deactivate the epoxide functionality prior to disposal or strictly segregate the compound for high-temperature incineration.

Chemical Hazard Data
ParameterSpecificationCritical Risk
Functional Groups Epoxide (Oxirane) + Piperidine (Amine)Dual reactivity: Alkylating agent (Epoxide) and Basic/Corrosive (Amine).
GHS Classification H315, H318, H335, H341H341: Suspected of causing genetic defects. H318: Causes serious eye damage.[1]
Reactivity Electrophilic (Epoxide)Can polymerize exothermically with acids, bases, or amines.
Flash Point > 80°C (Estimated)Combustible. Vapors may travel to ignition sources.[2]

Pre-Disposal Assessment Workflow

Do not proceed until you have categorized the waste load.[3] The disposal route is determined by the quantity and the chemical state (pure vs. solution).

DisposalWorkflow Start Waste Assessment: 2-Methyl-1-(oxiran-2-ylmethyl)piperidine Quantity Determine Quantity & State Start->Quantity SmallScale Small Scale (< 50 mL / < 50 g) Quantity->SmallScale LargeScale Large Scale / Bulk (> 50 mL / > 50 g) Quantity->LargeScale Pure Is it Pure or Concentrated Solution? SmallScale->Pure SegregatePath PROTOCOL B: Segregation for Incineration LargeScale->SegregatePath QuenchPath PROTOCOL A: Chemical Deactivation (Acid Hydrolysis) Pure->QuenchPath If capability exists Pure->SegregatePath If no fume hood Dilute Dilute Reaction Mixture Dilute->QuenchPath FinalWaste Aqueous Waste Stream (Non-Hazardous for Alkylation) QuenchPath->FinalWaste Incinerator High-Temp Incineration (Lab Pack Service) SegregatePath->Incinerator

Figure 1: Decision matrix for determining the appropriate disposal pathway based on scale and laboratory capabilities.

Protocol A: Chemical Deactivation (Quenching)

Applicability: Small quantities (<50g) or reaction byproducts. Objective: Open the strained epoxide ring to form a water-soluble, non-alkylating glycol (diol) derivative.

Scientific Rationale

The piperidine nitrogen is basic (


). Simply adding water is insufficient. You must add enough acid to:
  • Protonate the Amine: The first equivalent of acid neutralizes the piperidine nitrogen.

  • Activate the Epoxide: Excess acid protonates the epoxide oxygen, lowering the activation energy for nucleophilic attack by water (hydrolysis).

Step-by-Step Methodology

Reagents Required:

  • Sulfuric Acid (

    
    , 10-20%) or Hydrochloric Acid (3M).
    
  • Solvent: Tetrahydrofuran (THF) or Ethanol (to ensure miscibility).

  • pH Strips (Range 0-14).

Procedure:

  • Preparation: Perform in a functioning fume hood. Wear butyl rubber or heavy nitrile gloves and chemical splash goggles.

  • Solubilization: Dilute the waste material with THF or Ethanol (ratio 1:5) to moderate the exotherm.

  • Acidification (The Critical Step):

    • Slowly add the acid solution dropwise while stirring.

    • Observation: You may see fuming or heat generation as the amine protonates.

    • Checkpoint: Test pH. It must remain pH < 2 . If the pH rises (due to the buffering capacity of the piperidine), add more acid.

  • Hydrolysis:

    • Once pH < 2 is stable, stir the mixture at room temperature for 12 hours, OR

    • Heat gently to 50°C for 2 hours (reflux condenser recommended).

  • Validation:

    • Take a small aliquot.[4] Neutralize with bicarbonate and run a TLC (Thin Layer Chromatography). The non-polar epoxide spot should disappear, replaced by a polar baseline spot (the diol salt).

  • Final Disposal: Neutralize the solution to pH 5-9 using Sodium Carbonate (

    
    ). Discard as Aqueous Organic Waste .
    

Protocol B: Waste Segregation (Bulk Disposal)

Applicability: Pure stocks, expired reagents, or quantities >50g. Objective: Isolate the hazard for professional thermal destruction.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Do not use metal cans (corrosion risk from amine) or thin-walled plastics (permeation risk).

  • Labeling:

    • Primary Label: "Hazardous Waste - 2-Methyl-1-(oxiran-2-ylmethyl)piperidine"

    • Hazard Tags: Check "Toxic," "Corrosive," and "Mutagen/Carcinogen."

    • Specific Warning: Write "CONTAINS EPOXIDE - DO NOT MIX WITH ACIDS OR BASES" prominently on the bottle.

  • Storage: Store in a secondary containment tray in a cool, dry flammables cabinet until pickup. Segregate from strong acids (risk of polymerization) and oxidizers.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[2] Epoxides can cause respiratory sensitization.[4][5]

  • PPE Upgrade: Wear a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Absorb, Don't Wipe:

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[3][6]

    • Do not use paper towels (surface area increases evaporation rate).

  • Decontaminate Surface: After removing the solid absorbent, wash the surface with a mild dilute acid solution (1M HCl) followed by soap and water to degrade trace residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press. Retrieved from [Link]

  • American Chemical Society. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines.[8] The Journal of Organic Chemistry.[8] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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